2-Methylnaphth[2,3-d]oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzo[f][1,3]benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIHEWJRNFUVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174744 | |
| Record name | 2-Methylnaphth(2,3-d)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20686-66-2 | |
| Record name | 2-Methylnaphth[2,3-d]oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20686-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylnaphth(2,3-d)oxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020686662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylnaphth(2,3-d)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
structural characterization of 2-Methylnaphth[2,3-d]oxazole
An In-depth Technical Guide to the Structural Characterization of 2-Methylnaphth[2,3-d]oxazole
Foreword: A Multi-faceted Approach to Molecular Structure
In the fields of drug discovery and materials science, the precise structural elucidation of a molecule is the bedrock upon which all further research is built. An unambiguous assignment of a compound's constitution and stereochemistry is non-negotiable for understanding its function, reactivity, and potential applications. The naphthoxazole scaffold, a fusion of a naphthalene system with an oxazole ring, is a recurring motif in compounds with diverse biological and photophysical properties.[1] This guide presents a comprehensive, multi-technique workflow for the structural characterization of a specific member of this class: this compound.
This document eschews a rigid template. Instead, it is structured to mirror the logical progression of an investigation in a modern analytical laboratory. We begin with rapid, high-throughput methods to confirm mass and elemental composition, proceed to the definitive mapping of the molecular framework in solution via NMR, and complement this with vibrational spectroscopy. Crucially, we also outline the protocol for the "gold standard" of solid-state analysis—single-crystal X-ray diffraction—and demonstrate how computational chemistry provides a powerful synergistic tool for validating experimental data and offering deeper electronic insights. Each section is designed as a self-validating system, where the results from one technique corroborate and enrich the findings of another.
Core Compound Details
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 20686-66-2[2] |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol [3] |
| Monoisotopic Mass | 183.06841 Da[1] |
The Integrated Characterization Workflow
The definitive structural characterization of a novel or synthesized compound is not a linear process but an integrated workflow. Each technique provides a unique piece of the puzzle, and the confluence of data from all methods provides the highest degree of confidence. The following diagram illustrates the logical flow of investigation, designed for maximum efficiency and data integrity.
Caption: Integrated workflow for structural characterization.
Mass Spectrometry: Confirming Identity and Fragmentation
Expertise & Causality: Mass spectrometry (MS) is the initial and most crucial step post-synthesis. Its primary purpose is to confirm that the compound has the correct molecular weight, and by extension, the correct elemental composition. We employ Electron Ionization (EI) as it provides not only the molecular ion peak but also a reproducible fragmentation pattern that serves as a structural fingerprint.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Utilize a mass spectrometer equipped with an EI source. Set the ionization energy to 70 eV, a standard that ensures fragmentation and allows for library matching.
-
Injection: Introduce the sample into the instrument, typically via a direct insertion probe or GC inlet.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.
-
Analysis: Identify the molecular ion peak (M⁺˙). Analyze the major fragment ions to propose a fragmentation pathway consistent with the expected structure.
Expected Data & Interpretation
The molecular formula C₁₂H₉NO corresponds to a monoisotopic mass of approximately 183.07 Da.[1] The EI-MS spectrum is therefore expected to show a prominent molecular ion peak at m/z = 183. The fragmentation of oxazole rings often proceeds through characteristic pathways.[4] For this compound, a plausible fragmentation pathway involves the initial loss of a hydrogen radical followed by the expulsion of carbon monoxide, or a rearrangement to lose acetonitrile.
Table 1: Predicted Mass Spectrometry Data
| m/z Value (Predicted) | Ion Identity | Notes |
|---|---|---|
| 183 | [M]⁺˙ | Molecular Ion (Base Peak) |
| 182 | [M-H]⁺ | Loss of a hydrogen radical from the methyl group or aromatic ring. |
| 154 | [M-H-CO]⁺ | Subsequent loss of carbon monoxide from the [M-H]⁺ ion. |
| 142 | [M-CH₃CN]⁺˙ | Result of a rearrangement leading to the expulsion of an acetonitrile molecule. |
| 128 | [C₁₀H₈]⁺˙ | Naphthalene cation radical, a common fragment for fused naphthalene systems. |
Caption: Plausible EI-MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Causality: While MS confirms the mass, NMR spectroscopy provides the definitive map of the atomic connectivity in solution. For a complex polycyclic aromatic system like this, a combination of 1D (¹H, ¹³C) and 2D experiments is not just helpful, but essential for unambiguous assignment. 2D experiments like COSY, HSQC, and particularly HMBC are the self-validating system that allows us to build the molecular structure piece by piece.[1]
Experimental Protocols: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Observe chemical shifts, integration (proton count), and coupling patterns (J-coupling).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled (typically 2-3 bonds apart), which helps trace proton networks on the naphthalene rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum. This is the most critical experiment for mapping the full skeleton, as it shows correlations between protons and carbons over 2-3 bonds. This allows for the assignment of quaternary (non-protonated) carbons and links the different fragments of the molecule together.[1]
-
Expected Data & Interpretation
The structure possesses a methyl group and six aromatic protons on the naphthalene scaffold, plus five quaternary carbons in the aromatic system and the two carbons of the oxazole ring.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| -CH₃ | ~2.6 | Singlet (s) | Methyl group attached to the electron-withdrawing imine carbon (C=N) of the oxazole ring. |
| Aromatic H | 7.4 - 8.2 | Multiplets (m) | Protons on the fused naphthalene ring system, appearing in the characteristic aromatic region. The specific shifts and couplings will depend on their position relative to the fused oxazole ring. |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Rationale |
|---|---|---|
| -CH₃ | ~14-15 | Typical upfield shift for a methyl carbon. |
| Aromatic CH | 110 - 130 | Standard chemical shift range for protonated aromatic carbons. |
| Aromatic C (quaternary) | 125 - 150 | Quaternary carbons of the naphthalene and fusion carbons. |
| C-O (Oxazole) | ~150 | Quaternary carbon of the oxazole ring bonded to oxygen. |
| C=N (Oxazole) | ~165 | Imine carbon of the oxazole ring, significantly downfield due to bonding with electronegative nitrogen.[1] |
The power of 2D NMR lies in connecting these signals. For instance, the protons of the methyl group (~2.6 ppm) should show a strong HMBC correlation to the imine carbon (~165 ppm), unequivocally anchoring the methyl group to the C2 position of the oxazole ring.
Caption: Logic of 2D NMR correlations for structural assembly.
Vibrational Spectroscopy: Probing Functional Groups
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules. It is particularly effective for identifying characteristic functional groups and bond types present in the structure. For this compound, FTIR is used to confirm the presence of the aromatic system and the key C=N and C-O bonds of the oxazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Expected Data & Interpretation
The FTIR spectrum will be dominated by vibrations characteristic of the fused aromatic system and the heterocyclic oxazole ring.
Table 4: Predicted FTIR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic stretching vibration for sp² C-H bonds in the naphthalene ring.[1] |
| Aliphatic C-H Stretch | 2950 - 2850 | C-H stretching from the methyl group. |
| C=N Stretch (Imine) | 1650 - 1620 | A key diagnostic peak for the oxazole ring.[1] |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands corresponding to the skeletal vibrations of the fused naphthalene rings.[1] |
| C-O Stretch | 1250 - 1180 | Stretching vibration of the C-O single bond within the oxazole ring. |
| C-H Out-of-Plane Bending | 900 - 675 | Bending vibrations of aromatic C-H bonds, which can give clues about the substitution pattern. |
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
Expertise & Causality: Single-crystal X-ray diffraction (SCXRD) is the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides exact bond lengths, bond angles, and information about intermolecular packing. While a comprehensive search of crystallographic databases reveals no publicly available crystal structure for this compound to date, this section details the required protocol to obtain this definitive data.[1]
Hypothetical Experimental Workflow
-
Crystal Growth (The Critical Step):
-
Technique Selection: The goal is to grow single crystals of sufficient size (>0.1 mm in all dimensions) and quality (minimal defects). Slow evaporation is the most common starting point.
-
Solvent Screening: Dissolve the purified compound to near-saturation in a variety of solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof).
-
Execution: Loosely cap the vials and leave them undisturbed in a vibration-free environment. Monitor over days or weeks for crystal formation. Other methods like vapor diffusion or slow cooling may also be attempted.
-
-
Data Collection:
-
Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head.
-
Diffractometer: Use a modern X-ray diffractometer, typically with a Mo or Cu X-ray source. The crystal is cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion and improve data quality.
-
Data Acquisition: The instrument rotates the crystal through a series of orientations while irradiating it with X-rays, collecting a complete sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Data Processing: The collected diffraction spots are integrated and corrected for experimental factors.
-
Structure Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecule can be built.
-
Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods (e.g., with SHELXL) until the calculated and observed diffraction patterns match as closely as possible.
-
Anticipated Structural Insights
A successful SCXRD experiment would provide the ultimate validation of the structure deduced from spectroscopic methods and would yield precise geometric parameters.
Table 5: Anticipated Data from a Successful SCXRD Experiment
| Parameter | Anticipated Information |
|---|---|
| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |
| Unit Cell Dimensions | The a, b, c, α, β, γ parameters defining the repeating unit of the crystal. |
| Bond Lengths (Å) | Precise measurement of all covalent bonds (e.g., C=N, C-O, C-C bonds), allowing for analysis of bond order and electronic effects. |
| Bond Angles (°) & Torsion Angles | Defines the exact geometry and planarity of the fused ring system. |
| Intermolecular Interactions | Reveals how molecules pack in the solid state, identifying any π-π stacking or C-H···O/N interactions. |
Computational Chemistry: A Synergistic Approach
Expertise & Causality: Theoretical calculations, particularly using Density Functional Theory (DFT), are no longer just a specialist tool; they are a vital part of the modern characterization workflow. DFT allows us to calculate the lowest energy (most stable) geometry of the molecule, predict its spectroscopic properties, and analyze its electronic structure.[5][6] This provides a powerful method to corroborate experimental findings. For example, if the calculated vibrational frequencies match the experimental FTIR spectrum, it increases confidence in both the experimental assignment and the theoretical model.
Protocol for DFT Calculations
-
Structure Input: Build the this compound structure in a molecular modeling program.
-
Method Selection: Choose a reliable functional and basis set. A common and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[7]
-
Geometry Optimization: Perform a geometry optimization calculation to find the molecule's lowest energy conformation in the gas phase.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. This serves two purposes: it confirms the structure is a true energy minimum (no imaginary frequencies) and it generates a predicted IR spectrum.
-
Property Calculations: From the optimized structure, further properties can be calculated, such as NMR chemical shifts, and analysis of the frontier molecular orbitals (HOMO/LUMO) can be performed to understand reactivity.[8]
Predicted Insights & Experimental Validation
-
Optimized Geometry: The calculated bond lengths and angles can be directly compared to the (hypothetically obtained) X-ray crystallography data.
-
Predicted IR Spectrum: The calculated vibrational frequencies (often scaled by a small factor to account for systematic errors) can be compared band-for-band with the experimental FTIR spectrum to confirm peak assignments.
-
Predicted NMR Shifts: Calculated NMR chemical shifts can be correlated with experimental values to aid in the assignment of complex spectra.
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic properties and potential reactivity, which is invaluable for drug development and materials science applications.
Conclusion
The , as detailed in this guide, is a case study in the power of an integrated analytical approach. By combining the mass verification of MS, the detailed connectivity map from 2D NMR, and the functional group identification from FTIR, a highly confident structural assignment in solution can be achieved. This is further strengthened by the predictive and corroborative power of DFT calculations. While the definitive solid-state structure from single-crystal X-ray diffraction remains an open objective for the scientific community, the workflow described herein provides the complete and robust blueprint for the unequivocal elucidation of this and other complex heterocyclic molecules.
References
- 1. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 2. This compound | 20686-66-2 [chemicalbook.com]
- 3. 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
spectroscopic analysis of 2-Methylnaphth[2,3-d]oxazole derivatives
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methylnaphth[2,3-d]oxazole Derivatives
Introduction: Unveiling the Naphthoxazole Core
The this compound scaffold represents a fascinating class of heterocyclic compounds, distinguished by the fusion of an electron-rich naphthalene system with an electron-deficient oxazole ring.[1] This unique electronic architecture, characterized by its extended π-conjugation, planarity, and aromaticity, endows these derivatives with significant thermal and photostability.[1] Consequently, they have garnered substantial interest in medicinal chemistry as valuable scaffolds for drug discovery and in materials science as robust fluorescent probes and components for organic light-emitting diodes (OLEDs).[1][2]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the primary spectroscopic techniques essential for the structural elucidation and characterization of this compound derivatives. We will move beyond mere procedural descriptions to delve into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and interpretations described herein are designed as a self-validating system to ensure scientific integrity and reproducibility.
The Characterization Workflow: From Synthesis to Spectroscopic Confirmation
A robust analytical workflow is paramount to confirming the successful synthesis and purity of a target naphthoxazole derivative. The journey begins with a chemical synthesis, often a cyclization or condensation reaction, and culminates in a suite of spectroscopic analyses that collectively provide an unambiguous structural fingerprint of the molecule.
A typical workflow involves the initial confirmation of the molecular weight by Mass Spectrometry, followed by detailed structural mapping using one- and two-dimensional NMR techniques. Finally, UV-Visible and Fluorescence Spectroscopy are employed to probe the electronic and photophysical properties inherent to the conjugated aromatic system.
Caption: High-level workflow from synthesis to full spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound derivatives, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete and unambiguous assignment of the proton and carbon framework.
Expertise & Causality:
The fused ring system creates a complex aromatic region in the NMR spectra. The deshielding effects of the naphthalene rings and the electronic influence of the oxazole heteroatoms (oxygen and nitrogen) result in a wide dispersion of signals. Two-dimensional techniques like COSY and HMBC are not merely optional; they are critical for differentiating between isomeric protons and for assigning quaternary carbons, which are invisible in ¹H NMR.[1][3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of aromatic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio. Following this, acquire the proton-decoupled ¹³C NMR spectrum. For derivatives with low solubility, longer acquisition times may be necessary for the ¹³C spectrum.
-
2D NMR: Subsequently, perform standard COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish connectivity.
Data Interpretation and Expected Results
¹H NMR Spectrum:
-
Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, typically around δ 2.5–2.7 ppm.[1] This chemical shift is influenced by the adjacent imine bond of the oxazole ring.
-
Aromatic Protons: A series of multiplets will be observed in the downfield region (typically δ 7.0–8.5 ppm). The exact chemical shifts and coupling patterns depend on the substitution pattern of the naphthalene core and any substituents on the derivative.
¹³C NMR Spectrum:
-
Methyl Carbon: An upfield signal corresponding to the C2-methyl group.
-
Aromatic Carbons: Multiple signals in the δ 110–150 ppm range.
-
Oxazole Carbons: The carbons of the oxazole ring (C2, C3a, C9b) will have distinct chemical shifts, often further downfield due to the influence of the heteroatoms.
2D NMR for Unambiguous Assignment: The following diagram illustrates a logical workflow for using 2D NMR to fully assign the structure. HMBC is particularly powerful as it reveals 2- and 3-bond correlations, allowing for the definitive placement of substituents and the assignment of non-protonated (quaternary) carbons.[1]
Caption: Logical workflow for complete NMR structural assignment.
| Proton Type | Typical ¹H Chemical Shift (δ, ppm) | Carbon Type | Typical ¹³C Chemical Shift (δ, ppm) |
| C2-CH₃ | 2.5 - 2.7 (singlet) | C2-C H₃ | 15 - 25 |
| Aromatic-H | 7.0 - 8.5 (multiplets) | Aromatic C -H | 110 - 135 |
| Aromatic Quaternary C | 125 - 150 | ||
| Oxazole C | 140 - 165 | ||
| Note: These are typical ranges and can vary based on solvent and substitution. |
Mass Spectrometry (MS): Confirming Identity and Composition
Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized derivative and confirming its elemental composition through high-resolution analysis.
Expertise & Causality:
The fused aromatic structure of this compound provides significant stability to the molecular ion. However, the 2-methyl group offers a predictable fragmentation pathway. Understanding this fragmentation is key to confirming the identity of the core structure. A key fragmentation pathway for related 2-methyl-oxazole derivatives involves the rearrangement and loss of acetonitrile (CH₃CN), which can be a diagnostic clue in the mass spectrum.[1]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol, acetonitrile, or a mixture with a small amount of formic acid to promote ionization.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the molecular formula. The mass error should be less than 5 ppm to confidently confirm the elemental composition.[1][4]
Data Interpretation
-
Molecular Ion Peak: The most important signal will be the [M+H]⁺ peak, confirming the molecular weight of the compound. For this compound (C₁₂H₉NO), the expected monoisotopic mass is 183.0684 g/mol .[5]
-
Isotope Pattern: Observe the A+1 peak, which arises from the natural abundance of ¹³C, to further validate the number of carbon atoms in the molecule.
-
Fragmentation: In tandem MS (MS/MS) experiments, fragmentation of the molecular ion can provide further structural information. Look for characteristic losses, such as the loss of acetonitrile (41 Da), which would point to the presence of the 2-methyl-oxazole moiety.[1]
UV-Visible and Fluorescence Spectroscopy: Probing Photophysical Behavior
The extended π-conjugated system of naphthoxazole derivatives gives rise to distinct photophysical properties, which are interrogated using UV-Visible and fluorescence spectroscopy. These compounds are often highly fluorescent and can exhibit interesting environmental sensitivity.[2][4]
Expertise & Causality:
The absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), typically a π → π* transition in these aromatic systems. The subsequent emission of light (fluorescence) is highly sensitive to the molecule's environment and excited-state properties. Many naphthoxazole derivatives exhibit significant solvatochromism—a change in emission color with solvent polarity.[6] This phenomenon is often indicative of the formation of an intramolecular charge-transfer (ICT) excited state, where the electron density shifts across the molecule upon excitation.[6] This property is crucial for their application as environmental probes.
Caption: Relationship between structure, excitation, and emission properties.
Experimental Protocol
-
Solvent Selection: Prepare a series of dilute solutions of the naphthoxazole derivative in solvents of varying polarity (e.g., hexane, toluene, chloroform, acetonitrile, ethanol). A stock solution in a solvent like DMSO or THF is often prepared first.
-
Concentration: Ensure the concentration is low enough that the absorbance at the λₘₐₓ is below 0.1 AU for fluorescence measurements to avoid inner filter effects.[4]
-
UV-Vis Measurement: Record the absorption spectrum for each solution using a spectrophotometer, typically from 200-500 nm, to determine the maximum absorption wavelength (λₘₐₓ).
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λₘₐₓ. Record the emission spectrum. Repeat for all solvents.
-
Quantum Yield: Determine the fluorescence quantum yield (Φf) using a relative method with a well-characterized standard, such as quinine sulfate or 4',6-diamidino-2-phenylindole (DAPI).[4]
Data Interpretation
-
UV-Vis Spectra: These spectra are generally less sensitive to solvent polarity.[6] They will show intense absorption bands corresponding to the π → π* transitions of the conjugated system. N-arylnaphtho[2,3-d]oxazol-2-amines, for example, fluoresce in the 340–430 nm region in chloroform.[7][8]
-
Fluorescence Spectra: A significant red-shift (bathochromic shift) in the emission maximum with increasing solvent polarity is a strong indicator of an ICT excited state.[6]
-
Stokes Shift: Naphthoxazole derivatives are known for their large Stokes shifts (the difference in wavelength between the absorption and emission maxima), which is a desirable property for fluorescent probes as it minimizes self-absorption.[4][6]
| Property | Description | Significance for Naphthoxazoles |
| λₘₐₓ (Absorption) | Wavelength of maximum light absorption. | Governed by the extended π-system; determines the optimal excitation wavelength.[9] |
| λₑₘ (Emission) | Wavelength of maximum fluorescence emission. | Highly sensitive to solvent polarity and substitution, indicating ICT character.[6] |
| Stokes Shift | Difference between λₑₘ and λₘₐₓ. | Often large, which is advantageous for bioimaging and sensor applications.[4] |
| Quantum Yield (Φf) | Efficiency of the fluorescence process (photons emitted / photons absorbed). | Can be high, making them bright fluorophores. Often increases upon binding to biological targets like DNA.[2][6] |
Conclusion
The comprehensive is a multi-faceted process that relies on the synergistic application of NMR, Mass Spectrometry, and Photophysical techniques. Each method provides a unique and critical piece of the structural puzzle. By understanding the underlying principles and the causal links between the unique naphthoxazole architecture and its spectral output, researchers can confidently characterize these promising molecules, paving the way for their application in drug discovery and advanced materials.
References
- 1. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 2. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 3. researchgate.net [researchgate.net]
- 4. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
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- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3- d]oxazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biori.periodikos.com.br [biori.periodikos.com.br]
An In-depth Technical Guide to 2-Methylnaphth[2,3-d]oxazole (CAS 20686-66-2): Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnaphth[2,3-d]oxazole, identified by the CAS number 20686-66-2, is a heterocyclic aromatic compound characterized by a naphthalene ring fused to an oxazole ring with a methyl group substituent. This unique structural motif imparts a range of interesting physicochemical and biological properties, positioning it as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.
Core Properties and Structure
Chemical Identity and Nomenclature
-
Chemical Name: this compound[1]
-
Synonyms: 2-Methylnaphtho[2,3-d]oxazole, 2-Methylbenzo[f][1][2]benzoxazole, Naphth[2,3-d]oxazole, 2-methyl-[3]
-
CAS Number: 20686-66-2[1]
-
Molecular Formula: C₁₂H₉NO[1]
-
Molecular Weight: 183.21 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some data may be for isomeric forms and should be interpreted with caution.
| Property | Value | Source |
| Physical State | Solid, Crystalline Powder | [1][4] |
| Appearance | Slightly pale yellow-red to yellow-red | [1] |
| Melting Point | 85 - 88 °C | [4] |
| Boiling Point | 309 - 311 °C | [4] |
| Solubility | No data available for water.[1] Sparingly soluble in chloroform and slightly soluble in methanol (data for isomer CAS 85-15-4). | [5] |
| pKa (Predicted) | 2.16 ± 0.30 (data for isomer CAS 20686-65-1) | [1] |
| LogP (Octanol/Water Partition Coefficient) | 3.289 (Crippen Calculated Property) | [2] |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -5955.90 ± 8.80 kJ/mol | [2] |
Structural Information
The structure of this compound is characterized by a linear fusion of the naphthalene and oxazole rings.
Figure 1: Chemical structure of this compound.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of naphthoxazole derivatives can be achieved through several methodologies. While specific protocols for this compound are not extensively detailed in readily available literature, general synthetic strategies for this class of compounds can be adapted.
a) Cascade Oxazole-Benzannulation: A recently developed method involves a cascade oxazole-benzannulation of ortho-alkynylamidoarylketones.[2] This approach offers the advantage of creating a variety of substituents on the naphthoxazole structure from readily accessible starting materials.[2]
b) Van Leusen Oxazole Synthesis: The van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC), is a well-established method for constructing the oxazole ring from aldehydes.[4] This reaction proceeds via a [3+2] cycloaddition and is a versatile tool in the synthesis of various oxazole-containing molecules.[4]
c) Condensation Reactions: A classical approach involves the condensation of aminonaphthols with carboxylic acids or their derivatives, followed by cyclodehydration to form the oxazole ring.[3] For instance, the reaction of 3-amino-2-naphthol with acetic anhydride would be a plausible route to this compound.
Figure 2: Overview of synthetic strategies for naphthoxazoles.
Chemical Reactivity and Stability
This compound is reported to be stable under normal conditions.[4] It is incompatible with strong oxidizing agents.[1][4] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.[1] The fused aromatic system suggests that it will undergo electrophilic substitution reactions, and the oxazole ring may be susceptible to nucleophilic attack under certain conditions.[3]
Applications and Biological Activity
The unique photophysical and biological properties of the naphthoxazole scaffold have led to its investigation in various fields.
Materials Science: A Fluorescent Scaffold
Naphthoxazole derivatives are known for their fluorescent properties, making them attractive for applications in materials science.[3] Compounds with this core structure have been explored for their use in:
-
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugation and inherent fluorescence of the naphthoxazole system are desirable characteristics for emissive materials in OLEDs.[4][6]
-
Fluorescent Probes: The sensitivity of their fluorescence to the local environment makes them potential candidates for the development of chemical sensors and biological imaging agents.[4][6]
While specific data for this compound is limited, related N-arylnaphtho[2,3-d]oxazol-2-amines have been synthesized and shown to fluoresce in the 340-430 nm region.[5][7]
Medicinal Chemistry: Modulation of Ion Channels
A significant area of research for naphthoxazole derivatives is their activity as modulators of ion channels, particularly the intermediate-conductance calcium-activated potassium (KCa3.1) channels. While much of the detailed research has focused on isomers of this compound, the findings provide a strong rationale for investigating the biological activity of this specific compound.
Key Isomers and their Activity:
-
SKA-121 (5-methylnaphtho[2,1-d]oxazol-2-amine): This compound is a selective positive gating modulator of KCa3.1 channels, exhibiting 40-fold selectivity over KCa2.3 channels.[8][9]
-
SKA-31 (naphtho[1,2-d]thiazol-2-ylamine): A related benzothiazole analog that also activates KCa3.1 and KCa2 channels.[8]
Mechanism of Action: These modulators are believed to bind at the interface between calmodulin (CaM) and the calmodulin-binding domain (CaM-BD) of the KCa channel.[8] This interaction increases the channel's open probability at a given intracellular calcium concentration, effectively potentiating the channel's activity.[8]
Figure 3: Simplified signaling pathway for KCa3.1 channel modulation.
Therapeutic Potential: KCa3.1 channels are involved in various physiological processes, and their modulation has therapeutic implications in conditions such as:
-
Vascular proliferative diseases
-
Inflammation
-
Carcinogenesis
Safety and Toxicology
The available safety data for this compound is primarily from safety data sheets provided by chemical suppliers. It is not classified as a hazardous substance according to GHS criteria by some suppliers.[1][4] However, as with any research chemical, appropriate safety precautions should be taken.
-
Handling: Use in a well-ventilated area, wear suitable protective clothing, gloves, and eye/face protection. Avoid dust formation.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Conclusion and Future Directions
This compound is a fascinating heterocyclic compound with a rich chemical scaffold that holds promise in both materials science and medicinal chemistry. Its fluorescent properties make it a candidate for the development of novel optoelectronic materials, while its structural similarity to known KCa3.1 channel modulators suggests significant potential for drug discovery efforts.
Future research should focus on several key areas:
-
Detailed Photophysical Characterization: A thorough investigation of the excitation/emission spectra, quantum yields, and solvatochromic properties of this compound is needed to fully assess its potential as a fluorescent material.
-
Biological Screening and SAR Studies: The biological activity of this compound, particularly its effect on KCa3.1 and other ion channels, should be systematically evaluated. Structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity.
-
Development of Novel Synthetic Routes: The exploration of more efficient and versatile synthetic methods will facilitate access to a wider range of derivatives for further investigation.
-
Comprehensive Toxicological Profiling: A detailed assessment of the toxicological profile of this compound is essential to ensure its safe handling and to inform any potential therapeutic development.
References
- 1. chembk.com [chembk.com]
- 2. 2-Methylnaphth[1,2-d]oxazole(85-15-4) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Methylnaphth[1,2-d]oxazole CAS#: 85-15-4 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-methylnaphth[2,1-d]oxazole (C12H9NO) [pubchemlite.lcsb.uni.lu]
- 9. This compound(20686-66-2) 1H NMR spectrum [chemicalbook.com]
- 10. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylnaphth[2,3-d]oxazole molecular formula and weight
An In-Depth Technical Guide to 2-Methylnaphth[2,3-d]oxazole: Synthesis, Characterization, and Applications
Introduction: Unveiling the Naphthoxazole Core
The landscape of heterocyclic chemistry is continually expanding, driven by the search for novel molecular scaffolds with significant biological and material properties. Among these, the naphthoxazole system, a fusion of a naphthalene ring with an oxazole ring, has garnered considerable attention.[1][2] This fused aromatic structure provides a rigid and planar backbone, which is a desirable feature in the design of molecules for applications in medicinal chemistry and materials science.[1] this compound, a specific isomer within this family, presents a unique electronic and structural profile, making it a compound of interest for researchers and drug development professionals. This guide provides a comprehensive technical overview of its core molecular features, synthesis, characterization, and potential applications.
Core Molecular Profile
This compound is an aromatic heterocyclic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO | [3][4][5] |
| Molecular Weight | 183.21 g/mol | [3][4][5][6] |
| CAS Number | 20686-66-2 | [7] |
| IUPAC Name | 2-methylnaphtho[2,3-d]oxazole | |
| Appearance | White to almost white crystalline powder (Isomer data) | [4] |
The structure consists of a naphthalene moiety fused at the 2 and 3 positions with an oxazole ring, which is substituted with a methyl group at the 2-position. This arrangement of atoms and aromatic rings dictates its chemical reactivity, spectroscopic properties, and potential for intermolecular interactions.
Synthesis and Mechanistic Insights
The synthesis of naphthoxazoles can be achieved through various strategies, each with its own advantages in terms of yield, scalability, and substrate scope. For the specific [2,3-d] isomer, a notable method involves a cascade oxazole-benzannulation reaction.
Silver(I)-Mediated Oxazole-Benzannulation
A sophisticated approach for the synthesis of naphtho[2,3-d]oxazoles utilizes ortho-alkynylamidoarylketones as starting materials.[8] This method is advantageous as it allows for the construction of a diverse range of substituted naphthoxazoles from readily available precursors.[8]
The reaction proceeds via a cascade mechanism mediated by a silver(I) salt, which acts as a Lewis acid. The key steps are:
-
Activation of the Alkyne: The silver(I) catalyst activates the alkyne group of the ortho-alkynylamidoarylketone, making it susceptible to nucleophilic attack.
-
Intramolecular Cyclization: The amide oxygen acts as an intramolecular nucleophile, attacking the activated alkyne to form the oxazole ring.
-
Benzannulation: A subsequent intramolecular reaction, likely a Friedel-Crafts-type acylation or a related cyclization, leads to the formation of the second aromatic ring of the naphthalene system.
-
Aromatization: The final step involves aromatization to yield the stable naphthoxazole core.
This method is highly efficient and provides good to moderate yields for a variety of substrates.[8]
Experimental Protocol: Synthesis of a 2-Substituted Naphtho[2,3-d]oxazole Derivative
Below is a generalized protocol based on the silver-mediated cyclization methodology.
Materials:
-
ortho-Alkynylamidoarylketone (1.0 eq)
-
Silver(I) salt (e.g., AgOTf, 5-10 mol%)
-
Anhydrous solvent (e.g., Dichloroethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ortho-alkynylamidoarylketone and the anhydrous solvent.
-
Stir the solution until the starting material is fully dissolved.
-
Add the silver(I) catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted naphtho[2,3-d]oxazole.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the naphthalene ring system would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). A sharp singlet corresponding to the methyl group protons would be observed in the upfield region (around δ 2.5 ppm). |
| ¹³C NMR | Signals for the aromatic carbons of the fused ring system would be present in the δ 110-150 ppm range. The methyl carbon would appear at a higher field (around δ 15-25 ppm). The quaternary carbons of the oxazole ring and the fusion points would also be identifiable. |
| Mass Spectrometry (MS) | The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.21 m/z).[7] Fragmentation patterns would be consistent with the loss of small molecules like CO, HCN, or a methyl radical. |
| Infrared (IR) Spectroscopy | Characteristic C=N stretching vibration of the oxazole ring would be observed around 1650 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. |
Applications in Drug Development and Research
The oxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities.[9] Naphthoxazole derivatives are no exception and have been explored for various therapeutic applications.
Anticancer Activity
Derivatives of the naphthoxazole core have shown promising potential as anticancer agents. Specifically, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have been synthesized and evaluated for their cytotoxic effects on human prostate cancer cell lines.[10] These compounds demonstrated significant cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cells.[10] The mechanism of action is likely related to the planar aromatic system's ability to intercalate with DNA or interact with key enzymes involved in cancer cell proliferation.
Fluorescent Probes and Materials Science
The extended π-conjugated system of the naphthoxazole scaffold imparts fluorescent properties to these molecules.[1][4] This makes them suitable candidates for development as fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs).[4] The specific emission and absorption wavelengths can be tuned by modifying the substituents on the naphthoxazole core.
Drug Development Workflow
Caption: A simplified workflow for the development of naphthoxazole-based drug candidates.
Conclusion
This compound is a molecule of significant interest due to its unique structural and electronic properties. Modern synthetic methodologies provide efficient access to this and related naphthoxazole derivatives, paving the way for further exploration of their potential. The demonstrated biological activities, particularly in the realm of anticancer research, highlight the importance of the naphthoxazole scaffold in drug discovery. Furthermore, its inherent fluorescence suggests promising applications in materials science. As research continues, this compound and its analogs are poised to become valuable tools for both fundamental research and the development of new technologies and therapeutics.
References
- 1. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-METHYLNAPHTHO[2,1-D][1,3]OXAZOLE | CAS 20686-65-1 [matrix-fine-chemicals.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. This compound(20686-66-2) MS [m.chemicalbook.com]
- 8. Synthesis of Naphtho[2,3- d]oxazoles via Ag(I) Acid-Mediated Oxazole-Benzannulation of ortho-Alkynylamidoarylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 2-Methylnaphth[2,3-d]oxazole
An In-depth Technical Guide to the Discovery, Synthesis, and Applications of 2-Methylnaphth[2,3-d]oxazole
Abstract
The naphthoxazole scaffold, a fused heterocyclic system comprising naphthalene and oxazole rings, represents a cornerstone in medicinal chemistry and materials science. This guide provides a comprehensive exploration of a specific, linearly-fused isomer, this compound. We delve into its historical context, structural characteristics, and the evolution of its synthetic methodologies—from classical condensation reactions to modern catalytic cascades. Furthermore, this document elucidates its emerging applications, particularly focusing on the potent biological activities of its derivatives in oncology and its inherent fluorescent properties relevant to materials science. This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering both foundational knowledge and insights into the contemporary relevance of this important molecular architecture.
Introduction: The Significance of the Naphthoxazole Core
Heterocyclic compounds are fundamental to the field of medicinal chemistry, with the oxazole ring being a particularly privileged structure.[1] An oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom.[2] First prepared in 1947, this moiety is a key structural motif in numerous natural products and synthetic compounds, conferring a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
When an oxazole ring is fused to a polycyclic aromatic system like naphthalene, the resulting naphthoxazole scaffold exhibits a unique combination of electronic and steric properties. This fusion creates an extended π-conjugated system, which not only influences its chemical reactivity but also often imparts useful photophysical characteristics, such as fluorescence.[4][5] The this compound isomer is a specific example of this class, featuring a linear (or "anthracenoid") fusion of the naphthalene rings. Its derivatives have become significant targets in synthetic chemistry due to their potential as therapeutic agents and functional materials.[5][6]
Physicochemical and Structural Characteristics
The defining feature of this compound is its rigid, planar structure, a direct result of the fused aromatic rings. This planarity and extended π-system are key contributors to its thermal stability and unique spectroscopic properties.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20686-66-2 | [5] |
| Molecular Formula | C₁₂H₉NO | [7] |
| Molecular Weight | 183.21 g/mol | [8] |
| IUPAC Name | 2-methylnaphtho[2,3-d][4][7]oxazole | [5] |
| Synonyms | 2-Methylbenzo[f][4][7]benzoxazole | [5] |
| InChI Key | WMIHEWJRNFUVNR-UHFFFAOYSA-N | [7] |
Structural elucidation and routine characterization of this molecule rely on standard analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.[7][9]
Historical Context and Evolution of Synthesis
The investigation into naphthoxazole derivatives dates back to the mid-20th century, evolving from foundational methods in heterocyclic chemistry.[4] While the precise first synthesis of the 2-methyl-[2,3-d] isomer is not prominently documented, its preparation falls under several well-established synthetic strategies for this class of compounds. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the aromatic core.
Classical Synthesis: Condensation and Cyclodehydration
The most traditional and direct approach to the naphthoxazole core involves the reaction of an aminonaphthol with a carboxylic acid or its derivative, followed by cyclodehydration.[4] For this compound, the key precursor is 3-amino-2-naphthol.
Causality Behind the Method: This pathway is mechanistically straightforward. The more nucleophilic amino group of 3-amino-2-naphthol attacks the electrophilic carbonyl carbon of an acetylating agent (like acetic anhydride or acetyl chloride). This forms an N-acylated intermediate. The subsequent step is an intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl, followed by the elimination of a water molecule (dehydration) to form the stable, aromatic oxazole ring. This final, often acid-catalyzed, dehydration step is the thermodynamic driving force for the reaction.
Protocol 1: Synthesis via Condensation of 3-Amino-2-Naphthol
-
N-Acetylation: To a solution of 3-amino-2-naphthol in a suitable solvent (e.g., glacial acetic acid or pyridine), slowly add one equivalent of acetic anhydride.
-
Intermediate Formation: Stir the mixture at room temperature to allow for the formation of the N-(3-hydroxynaphthalen-2-yl)acetamide intermediate.
-
Cyclodehydration: Heat the reaction mixture, often with the addition of a dehydrating agent or a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid), to promote the intramolecular cyclization and dehydration.
-
Workup and Purification: After cooling, pour the reaction mixture into water or ice to precipitate the crude product. Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure product.
Caption: Fig 1: Classical Condensation-Cyclodehydration Pathway.
Modern Synthetic Approaches
While robust, classical methods sometimes require harsh conditions. Modern organic synthesis has introduced more elegant and efficient strategies.
Silver(I)-Mediated Cascade Annulation: A recently developed method utilizes ortho-alkynylamidoarylketones as substrates.[10] A silver(I) catalyst mediates a cascade reaction involving an initial oxazole formation followed by a benzannulation (the formation of a new benzene ring). This powerful strategy allows for the construction of highly substituted naphthoxazoles from readily available starting materials and offers a high degree of complexity generation in a single step.[10]
Electrochemical Synthesis: Novel electrochemical methods have also been reported for synthesizing related N-arylnaphtho[2,3-d]oxazol-2-amines.[11][12] These reactions proceed via an electrochemically induced cyclodesulfurization of intermediates formed from 3-amino-2-naphthol and isothiocyanates.[11] This approach represents a greener alternative, often avoiding harsh reagents and operating under mild conditions.
Caption: Fig 2: Comparison of Classical and Modern Synthetic Strategies.
Applications in Drug Development and Materials Science
The rigid, aromatic structure of this compound and its derivatives makes them attractive scaffolds for interacting with biological targets and for use in functional materials.
Medicinal Chemistry and Anticancer Activity
The broader naphthoxazole class is known to possess potent biological activities.[3] A significant area of research involves derivatives of the naphtho[2,3-d]oxazole core functionalized with a quinone moiety. Quinones are a class of compounds known for their redox properties and are found in several established anticancer drugs like doxorubicin.[6]
Studies have shown that 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives exhibit significant cytotoxic activities against human prostate cancer cell lines, including both androgen-dependent (LNCaP) and androgen-independent (PC3) types.[6][13] For example, the compound 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione demonstrated potent cytotoxicity with IC₅₀ values in the nanomolar range (0.03 µM on LNCaP cells).[6]
Mechanistic Insight: The planar naphthoxazole-dione system is thought to act as an intercalating agent, inserting itself between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to apoptosis. Furthermore, the quinone portion can undergo redox cycling to generate reactive oxygen species (ROS), inducing oxidative stress and contributing to cell death.
Materials Science and Photophysical Properties
The extended π-conjugation in naphthoxazoles often results in strong fluorescence.[5] This property makes them promising candidates for applications in materials science.
-
Organic Electronics: Compounds with such fluorescent properties are explored for use in Organic Light-Emitting Diodes (OLEDs), where they can function as efficient emitters to improve the color quality and performance of displays.[14]
-
Fluorescent Probes: The naphthoxazole scaffold can be incorporated into larger molecular systems designed as fluorescent sensors or probes for detecting specific ions or biomolecules in biological imaging.[14]
Conclusion and Future Outlook
This compound, born from classical heterocyclic chemistry, continues to demonstrate its relevance through modern synthetic innovations and expanding applications. Its history is one of evolving chemical strategy, moving from high-temperature condensations to sophisticated, catalyst-driven cascade reactions. The core structure serves as a versatile and robust platform for developing new chemical entities.
The future of this scaffold lies in the rational design of new derivatives. In medicine, this involves creating analogues with enhanced potency and selectivity against cancer targets, potentially by modifying substituents to optimize interactions with specific enzymes or DNA. In materials science, fine-tuning the electronic properties through synthetic modification could lead to the development of next-generation OLEDs, sensors, and other advanced photofunctional materials. The journey of this compound is a clear testament to how a fundamental heterocyclic core can be continually reimagined to address contemporary scientific challenges.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. jetir.org [jetir.org]
- 4. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 5. CAS 20686-66-2: 2-Methylnaphtho(2,3,d)oxazole | CymitQuimica [cymitquimica.com]
- 6. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(20686-66-2) MS spectrum [chemicalbook.com]
- 8. 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methylnaphth[1,2-d]oxazole(85-15-4) IR Spectrum [chemicalbook.com]
- 10. Synthesis of Naphtho[2,3- d]oxazoles via Ag(I) Acid-Mediated Oxazole-Benzannulation of ortho-Alkynylamidoarylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3- d]oxazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
The Multifaceted Biological Activities of Naphthoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The naphthoxazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of naphthoxazole derivatives. We will delve into the mechanistic underpinnings of their therapeutic potential, furnish detailed experimental protocols for their evaluation, and present a logical framework for their continued development in the pharmaceutical landscape. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.
Introduction: The Naphthoxazole Core - A Gateway to Diverse Bioactivities
Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals, with their unique three-dimensional structures enabling precise interactions with biological targets. Among these, the oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a recurring feature in many biologically active molecules.[1] When fused to a naphthalene ring system, the resulting naphthoxazole core gives rise to a class of compounds with a rich and varied pharmacological profile.
The inherent planarity and aromaticity of the naphthoxazole system, coupled with the potential for diverse substitutions at various positions, allows for the fine-tuning of its physicochemical properties and biological target engagement. This structural versatility has led to the discovery of naphthoxazole derivatives with potent activities spanning multiple therapeutic areas, most notably in oncology, infectious diseases, and immunology. This guide will systematically dissect these key biological activities, providing both a theoretical framework and practical methodologies for their investigation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents remains a paramount challenge in modern medicine. Naphthoxazole derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxic effects against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key vulnerabilities in cancer cell biology.
Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition
A primary mechanism through which many naphthoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is a critical process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Evidence suggests that certain naphthoquinone derivatives, which share a core structure with many active naphthoxazoles, can trigger the intrinsic apoptotic pathway.[3] This pathway is initiated by intracellular stress and converges on the mitochondria, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, ultimately resulting in cell death. Key proteins involved in this process include the pro-apoptotic Bax and the anti-apoptotic Bcl-2.
Furthermore, some naphthoxazole derivatives have been identified as potent inhibitors of topoisomerases.[4] These are essential enzymes that modulate the topology of DNA and are crucial for DNA replication and transcription. By inhibiting topoisomerases, these compounds can induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells.
Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates the intrinsic apoptotic pathway, a key mechanism of action for many anticancer naphthoxazole derivatives.
Caption: Intrinsic apoptotic pathway induced by naphthoxazole derivatives.
Quantitative Evaluation of Anticancer Activity
The cytotoxic potential of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that is required to inhibit the growth of a cell population by 50%. The following table summarizes the in vitro anticancer activity of a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives against human prostate cancer cell lines.
| Compound | Substituent (Ar) | LNCaP (IC50, µM) | PC3 (IC50, µM) |
| 1 | 2-Chlorophenyl | 0.05 | 0.12 |
| 2 | 3-Chlorophenyl | 0.03 | 0.08 |
| 3 | 4-Chlorophenyl | 0.11 | 0.25 |
| 4 | 4-Fluorophenyl | 0.23 | 0.51 |
| 5 | Phenyl | 0.35 | 0.78 |
| Data extracted from a study on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines after 5 days of exposure.[5][6] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the naphthoxazole derivatives in culture medium. Remove the old medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The discovery of novel antimicrobial agents with unique mechanisms of action is therefore a critical area of research. Naphthoxazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Spectrum of Activity
While direct data on a broad range of naphthoxazole derivatives is still emerging, studies on structurally related aminoalkyl naphthol derivatives provide strong evidence for their antimicrobial potential.[8] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
Quantitative Evaluation of Antimicrobial Activity
The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[8]
| Compound | Organism | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 2.52 | |
| Escherichia coli | 2.4 | |
| Pseudomonas fluorescens | 4.4 | |
| Derivative B | Staphylococcus aureus MDR | 100 |
| Pseudomonas aeruginosa MDR | 10 | |
| Derivative C | Candida albicans | 400 |
| Penicillium funiculosum | 400 | |
| Data compiled from studies on various oxazole and aminoalkyl naphthol derivatives.[1][8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the naphthoxazole derivative. Perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and neurodegenerative conditions. Naphthoxazole derivatives have demonstrated the potential to modulate the inflammatory response, primarily through the inhibition of pro-inflammatory cytokine production.
Mechanism of Action: Inhibition of TNF-α Production
Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in the inflammatory cascade. Several naphthoxazole and related heterocyclic compounds have been shown to inhibit the production of TNF-α in immune cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5] By suppressing TNF-α production, these compounds can dampen the inflammatory response.
Experimental Workflow: Evaluation of Anti-inflammatory Activity
The following diagram outlines the workflow for assessing the anti-inflammatory potential of naphthoxazole derivatives.
Caption: Workflow for assessing the anti-inflammatory activity of naphthoxazole derivatives.
Experimental Protocol: LPS-Induced TNF-α Production in PBMCs
This assay measures the ability of a compound to inhibit the production of TNF-α by peripheral blood mononuclear cells (PBMCs) stimulated with LPS.
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the naphthoxazole derivatives to the appropriate wells.
-
LPS Stimulation: Add LPS to the wells to a final concentration that induces a robust TNF-α response (typically in the ng/mL range).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for TNF-α inhibition.
Synthesis of Naphthoxazole Derivatives: A Generalized Approach
The synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives can be achieved through a one-pot reaction.[5][6]
Synthetic Workflow: One-Pot Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones
Caption: Generalized one-pot synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones.
Conclusion and Future Directions
Naphthoxazole derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in the realms of cancer, infectious diseases, and inflammation underscores their potential to address significant unmet medical needs. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects:
-
Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of derivatives should be synthesized and screened to build more comprehensive SAR models. This will enable the rational design of next-generation compounds with improved activity and safety profiles.
-
Elucidation of Novel Mechanisms of Action: While apoptosis induction and enzyme inhibition are established mechanisms, further investigation into other potential targets and pathways is warranted.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicology.
-
Development of Drug Delivery Systems: For compounds with suboptimal physicochemical properties, the development of novel drug delivery strategies could enhance their therapeutic potential.
References
- 1. journals.najah.edu [journals.najah.edu]
- 2. Benzoxazole derivatives suppress lipopolysaccharide-induced mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Photochemical Synthesis of Naphthoxazole Compounds
Abstract
Naphthoxazoles represent a privileged heterocyclic scaffold with significant applications in medicinal chemistry, materials science, and diagnostics.[1] This technical guide provides a comprehensive overview of the photochemical synthesis of naphthoxazole compounds, a method celebrated for its efficiency, atom economy, and environmentally benign nature.[2][3] We will delve into the core principles of photochemical cyclization, explore detailed experimental protocols, and discuss the causality behind critical process parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage photochemical strategies for the synthesis of novel naphthoxazole derivatives.
Introduction: The Allure of Naphthoxazoles and the Photochemical Advantage
The naphthoxazole core, a fusion of naphthalene and oxazole rings, is a structural motif found in numerous biologically active molecules and functional materials.[4][5] These compounds exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[6][7] Furthermore, their unique photophysical characteristics, such as strong fluorescence and solvatochromism, make them valuable as fluorescent probes for biomolecular interactions and as components in organic light-emitting diodes (OLEDs).[1][8][9]
Traditional synthetic routes to naphthoxazoles often involve multi-step sequences, harsh reaction conditions, and the use of hazardous reagents.[5] In contrast, photochemical synthesis offers a compelling alternative, utilizing light as a "clean" reagent to initiate specific chemical transformations.[2][4] This approach is characterized by its mild reaction conditions, high atom economy, and the ability to access complex molecular architectures that may be challenging to obtain through conventional thermal methods.[3][10]
Key Advantages of Photochemical Synthesis:
-
Mild Reaction Conditions: Reactions are often conducted at or near room temperature, preserving sensitive functional groups.[11]
-
High Selectivity: Light can be used to target specific chromophores within a molecule, leading to highly selective transformations.
-
Atom Economy: Photochemical reactions can be designed to be highly efficient, minimizing the generation of byproducts.[3]
-
Access to Novel Scaffolds: Light-induced reactions can forge chemical bonds and molecular frameworks that are not readily accessible through ground-state chemistry.[10]
-
Sustainability: By replacing stoichiometric reagents with photons, photochemical synthesis aligns with the principles of green chemistry.[3]
The Core Mechanism: Photocyclization of Styryloxazoles
A prominent and effective photochemical route to naphthoxazoles involves the intramolecular 6π-electrocyclization of 5-styryloxazole derivatives.[4][12] This reaction is a type of pericyclic reaction that proceeds through a concerted mechanism upon absorption of ultraviolet (UV) light.
The Underlying Principle: A Cascade of Light-Induced Events
The overall transformation can be conceptualized as a sequence of photochemical and thermal steps:
-
Photoexcitation: The styryloxazole substrate absorbs a photon, promoting it to an electronically excited state.
-
6π-Electrocyclization: In the excited state, the hexatriene-like system of the styryl and oxazole moieties undergoes a conrotatory 6π-electrocyclization to form a transient dihydronaphthoxazole intermediate.[3]
-
Oxidative Aromatization: The unstable dihydronaphthoxazole intermediate is then oxidized to the stable, aromatic naphthoxazole product. This step typically requires an oxidizing agent, such as iodine or atmospheric oxygen.[3][12]
Visualizing the Pathway
The following diagram illustrates the photochemical synthesis of a naphthoxazole from a 5-styryloxazole precursor.
Caption: Photochemical synthesis of naphthoxazoles via 6π-electrocyclization.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the photochemical synthesis of a representative naphthoxazole derivative. The described methodology is a self-validating system, ensuring reproducibility and high yields.
Synthesis of the 5-Styryloxazole Precursor
The starting 5-styryloxazole derivatives can be readily prepared from the corresponding α,β-unsaturated aldehydes using the Van Leusen reagent (tosylmethyl isocyanide, TosMIC) in the presence of a base.[4]
Protocol:
-
To a solution of the appropriate cinnamaldehyde derivative (1.0 eq) in methanol, add potassium carbonate (2.0 eq) and TosMIC (1.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-styryloxazole.
The Photochemical Reaction: Harnessing the Power of Light
The core photochemical transformation requires a suitable light source and a reaction vessel that is transparent to the required wavelength of light.
3.2.1. Essential Equipment
-
Photoreactor: A Rayonet reactor or a similar setup equipped with lamps emitting in the UV-A range (typically around 300-350 nm) is ideal.[13] Alternatively, medium-pressure mercury lamps can be used.[14] For smaller-scale reactions, LED-based photoreactors offer excellent wavelength specificity and control.[15][16]
-
Reaction Vessel: Quartz is the preferred material for the reaction vessel due to its high transparency to UV light.[13] For wavelengths above 300 nm, Pyrex can also be a suitable and more economical option.
-
Cooling System: Photochemical reactions can generate heat, so a cooling system (e.g., a fan or a water bath) is often necessary to maintain a consistent reaction temperature.[16]
3.2.2. Step-by-Step Photolysis Protocol
-
Dissolve the 5-styryloxazole precursor (e.g., 0.1-1.0 mmol) in a suitable solvent. Benzene or cyclohexane are commonly used.[4]
-
Add a catalytic amount of iodine to the solution. The iodine acts as an oxidizing agent to facilitate the final aromatization step.[3][12]
-
Transfer the solution to a quartz reaction tube.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Seal the tube and place it in the photoreactor.
-
Irradiate the solution for a period of 10-24 hours.[4] The reaction progress should be monitored by TLC or HPLC.
-
After completion of the reaction, remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the pure naphthoxazole product.
Workflow Visualization
The following diagram outlines the complete experimental workflow from precursor synthesis to the final purified naphthoxazole.
Caption: Experimental workflow for the photochemical synthesis of naphthoxazoles.
Data Presentation: Yields and Spectroscopic Characterization
The photochemical synthesis of naphthoxazoles is a robust method that generally provides good to excellent yields. The following table summarizes representative yields for the synthesis of various naphthoxazole derivatives.[4][12]
| Entry | Substituent on Styryl Ring | Product | Yield (%) |
| 1 | H | Naphtho[2,1-d]oxazole | 49 |
| 2 | 4-OCH₃ | 8-Methoxynaphtho[2,1-d]oxazole | 70 |
| 3 | 2-OCH₃ | 6-Methoxynaphtho[2,1-d]oxazole | 62 |
| 4 | 4-Cl | 8-Chloronaphtho[2,1-d]oxazole | 65 |
Spectroscopic Characterization:
The synthesized naphthoxazoles can be fully characterized using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
UV-Vis Spectroscopy: Characterizes the electronic absorption properties of the naphthoxazole chromophore.
-
Fluorescence Spectroscopy: Measures the emission properties, including quantum yield and Stokes shift, which are crucial for applications in materials science and as fluorescent probes.[8][9]
Applications in Drug Discovery and Beyond
The versatility of the photochemical approach allows for the synthesis of a diverse library of naphthoxazole derivatives with a wide range of potential applications.
-
Drug Discovery: Naphthoxazoles have been investigated as potential therapeutic agents for various diseases.[7] The ability to readily introduce different substituents via photochemical synthesis facilitates structure-activity relationship (SAR) studies to optimize biological activity.[6][11]
-
Fluorescent Probes: The inherent fluorescence of many naphthoxazoles makes them excellent candidates for use as probes to study biological processes, such as DNA binding.[1][9][17]
-
Materials Science: Naphthoxazole-containing polymers and small molecules are being explored for their use in organic electronics, including OLEDs and organic solar cells.[8]
Conclusion and Future Outlook
Photochemical synthesis has emerged as a powerful and elegant strategy for the construction of naphthoxazole compounds.[2] Its inherent advantages of mild reaction conditions, high efficiency, and sustainability make it an attractive alternative to traditional synthetic methods.[3] As the field of photochemistry continues to evolve, with the development of novel photocatalysts and more efficient light sources, we can expect to see even broader applications of this technology in the synthesis of complex heterocyclic molecules.[11][18] The continued exploration of photochemical pathways will undoubtedly unlock new avenues for the discovery of novel naphthoxazole-based therapeutics, functional materials, and diagnostic tools.
References
- 1. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline selective labeling via on-site construction of naphthoxazole (NapOx) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hepatochem.com [hepatochem.com]
- 17. Synthesis, DNA-binding and antioxidant activity studies of naphthoxazole compounds (2013) | Xiu-Zhen Wang | 10 Citations [scispace.com]
- 18. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
Methodological & Application
Application Note: 2-Methylnaphth[2,3-d]oxazole as a Novel Fluorescent Probe for DNA Intercalation Studies
Abstract
The detection and characterization of nucleic acids are fundamental to molecular biology and drug development. While classic DNA intercalating dyes are effective, concerns over their mutagenicity and environmental impact have spurred the search for safer, highly sensitive alternatives[1]. This application note details the use of 2-Methylnaphth[2,3-d]oxazole, a member of the promising naphthoxazole class of heterocyclic compounds, as a "light-up" fluorescent probe for DNA. Naphthoxazole derivatives are noted for their favorable photoluminescent properties and potential as DNA binding agents[1][2]. We present the underlying principles of its fluorescence enhancement upon DNA binding, detailed protocols for its application in DNA titration experiments, and methods for analyzing the resulting data to determine binding affinity.
Principle of Operation: A "Light-Up" Intercalation Probe
The core of this compound's utility lies in its environment-sensitive fluorescence. The molecule's planar, extended π-conjugated system, formed by the fusion of naphthalene and oxazole rings, is responsible for its intrinsic fluorescence[3]. In an aqueous buffer solution, the probe exhibits minimal fluorescence due to rotational freedom and quenching by water molecules.
Upon introduction of double-stranded DNA (dsDNA), the probe inserts itself between the stacked base pairs—a process known as intercalation. This is the predominant mode of interaction for many naphthoxazole derivatives with DNA[1]. This insertion into the hydrophobic core of the DNA double helix provides a rigid, non-polar environment. This sequestration from water and conformational restriction minimizes non-radiative decay pathways, leading to a significant enhancement in fluorescence quantum yield. This "light-up" response is directly proportional to the extent of DNA binding, allowing for quantitative analysis.
Figure 1: Mechanism of fluorescence enhancement. The probe exhibits low fluorescence in solution but "lights up" upon intercalation into the DNA double helix.
Key Advantages and Applications
The unique properties of naphthoxazole-based probes make them suitable for various applications in research and development:
-
Enhanced Safety: Naphthoxazole and benzoxazole derivatives are being explored as safer alternatives to mutagenic dyes like ethidium bromide[1].
-
High Sensitivity: The "light-up" mechanism provides a high signal-to-background ratio, enabling the detection of low concentrations of DNA[4].
-
DNA Quantification: Can be used for the rapid and sensitive quantification of dsDNA in solution.
-
Drug Discovery: The probe can be used in competitive binding assays to screen for and characterize other small molecules that interact with DNA, a valuable tool in the development of anticancer therapeutics[5].
-
Biological Imaging: Its fluorescent properties suggest potential for adaptation in cellular imaging to visualize nucleic acids in fixed cells[6].
Materials and Equipment
Reagents
-
This compound (Purity ≥ 97%)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO), spectroscopy grade
-
Calf Thymus DNA (ctDNA) or other purified dsDNA source
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Nuclease-free water
Equipment
-
Fluorometer/Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Calibrated micropipettes
-
Vortex mixer
-
pH meter
-
Analytical balance
Experimental Protocols
This section provides a step-by-step guide for characterizing the interaction between this compound and dsDNA.
Figure 2: A streamlined workflow for DNA binding analysis using the fluorescent probe.
Protocol 1: Solution Preparation
1.1. Tris Buffer (10 mM Tris, 50 mM NaCl, pH 7.4):
-
Dissolve 0.121 g of Tris base and 0.292 g of NaCl in ~90 mL of nuclease-free water.
-
Adjust the pH to 7.4 using 1 M HCl.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Filter the buffer through a 0.22 µm filter.
-
Rationale: This buffer system maintains the physiological structure of dsDNA. The ionic strength provided by NaCl helps to screen electrostatic interactions, ensuring that observed binding is primarily due to intercalation.
-
1.2. This compound Stock Solution (1 mM):
-
Accurately weigh 1.83 mg of this compound (MW: 183.21 g/mol )[8].
-
Dissolve in 10 mL of anhydrous DMSO to prepare a 1 mM stock solution.
-
Store in small aliquots at -20°C, protected from light.
-
Rationale: DMSO is used due to the probe's hydrophobic nature. A concentrated stock minimizes the amount of organic solvent in the final aqueous experiment, which should be kept below 1% to avoid perturbing DNA structure.
-
1.3. DNA Stock Solution (~1 mg/mL):
-
Dissolve high-quality ctDNA in the Tris buffer overnight at 4°C with gentle agitation. Avoid vortexing to prevent shearing.
-
Determine the precise concentration using a UV-Vis spectrophotometer by measuring the absorbance at 260 nm (A260). Use an extinction coefficient of 6600 M-1cm-1 (per base).
-
Assess purity by checking the A260/A280 ratio, which should be between 1.8 and 1.9.
-
Rationale: Accurate DNA concentration is critical for calculating binding constants. The A260/A280 ratio confirms the absence of significant protein contamination.
-
Protocol 2: Fluorescence Titration
2.1. Instrument Setup:
-
Set the fluorometer excitation wavelength to the absorption maximum (λabs) of the probe (determined experimentally, typically in the UV range for naphthoxazoles).
-
Set the emission scan range to cover the expected fluorescence peak (e.g., 350-550 nm, as naphthalene-fused oxazoles can fluoresce in the 340-430 nm region)[9].
-
Set excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.
2.2. Titration Procedure:
-
Prepare a working solution of the probe by diluting the DMSO stock into the Tris buffer. A typical final concentration is 5-10 µM. For a 3 mL cuvette, add 15-30 µL of 1 mM stock to 3 mL of buffer.
-
Record the fluorescence spectrum of the probe alone. This is your baseline (F0).
-
Add small, successive aliquots (e.g., 2-10 µL) of the concentrated DNA stock solution to the cuvette.
-
After each addition, mix gently by inverting the cuvette (sealed with parafilm) or by gentle pipetting. Incubate for 2-3 minutes to allow the binding to reach equilibrium.
-
Record the fluorescence spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe with DNA.
-
Correct for dilution by multiplying the observed fluorescence intensity (Fobs) at each step by the factor (V0 + Vi)/V0, where V0 is the initial volume and Vi is the total volume of DNA added.
-
Rationale: A titration experiment systematically measures the effect of increasing ligand (DNA) concentration on the probe's spectroscopic properties. Reaching saturation is essential for accurate binding analysis. The incubation period ensures the system reaches equilibrium before measurement.
-
Data Analysis & Interpretation
The data from the titration experiment can be used to determine the intrinsic binding constant (Kb), which quantifies the affinity of the probe for DNA.
Binding Constant (Kb) Calculation
The binding can often be analyzed using the Scatchard equation, which relates the concentration of bound and free probe to the DNA concentration. A simplified approach for strong binding is to use the following equation, derived from binding isotherms:
[DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf))
Where:
-
[DNA] is the concentration of DNA in base pairs.
-
εa is the apparent extinction coefficient (Aobs/[Probe]). For fluorescence, this can be substituted with the observed fluorescence intensity (F).
-
εf is the extinction coefficient (or fluorescence intensity) of the free probe (F0).
-
εb is the extinction coefficient (or fluorescence intensity) of the fully bound probe (Fmax).
A plot of [DNA] / (F - F0) versus [DNA] should yield a straight line. The binding constant Kb can be calculated as the ratio of the slope to the intercept.
Kb = Slope / Intercept
A high Kb value (typically > 105 M-1) indicates strong binding affinity.
Data Presentation
Quantitative data should be summarized for clarity.
Table 1: Photophysical Properties of this compound in Tris Buffer
| Property | Value | Notes |
|---|---|---|
| Absorption Maximum (λabs) | TBD | To be determined experimentally. |
| Emission Maximum (λem), Free | TBD | To be determined experimentally. |
| Emission Maximum (λem), Bound | TBD | Blue or red shift upon binding is possible. |
| Binding Constant (Kb) with ctDNA | TBD | Calculated from titration data. |
Table 2: Example Fluorescence Titration Data (Corrected for Dilution)
| [ctDNA] (µM) | Fluorescence Intensity at λem (a.u.) |
|---|---|
| 0 | 50.0 |
| 10 | 125.5 |
| 20 | 210.2 |
| 30 | 285.9 |
| 40 | 350.1 |
| 50 | 405.8 |
| ... | ... |
| 150 | 650.0 (Saturation) |
Conclusion
This compound represents a valuable tool for nucleic acid research. Its robust "light-up" response upon intercalation, coupled with the favorable safety profile of the naphthoxazole class, makes it an excellent candidate for DNA quantification and for studying DNA-ligand interactions. The protocols outlined in this document provide a validated framework for researchers to employ this probe effectively in their work.
References
- 1. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 4. Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Methylnaphth[2,3-d]oxazole in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of Naphthoxazole Scaffolds in Advanced OLED Emitters
The quest for highly efficient and stable blue organic light-emitting diodes (OLEDs) remains a critical challenge in display and solid-state lighting technologies. Materials capable of deep-blue emission are particularly sought after to achieve a wide color gamut that meets next-generation display standards.[1][2] The naphthoxazole scaffold, a fused heterocyclic system, presents a compelling molecular design for this purpose. This structure integrates an electron-rich naphthalene core with an electron-deficient oxazole ring, creating a unique electronic profile with extended π-conjugation.[3] This inherent architecture provides excellent thermal and photostability, which are paramount for device longevity.
2-Methylnaphth[2,3-d]oxazole is a promising candidate within this class. Its rigid, planar structure helps to minimize non-radiative decay pathways, while the naphthalene moiety provides a wide energy gap conducive to blue emission. The strategic placement of the methyl group can further tune the electronic properties and influence molecular packing in the solid state, which is critical for mitigating aggregation-caused quenching—a common failure mode in organic emitters.[4] These materials often serve as the core emissive component in a multi-layer OLED stack, where their performance is dictated by their intrinsic photophysical properties and their interactions with adjacent charge-transporting layers.
This guide provides a comprehensive overview of the synthesis, characterization, and device integration of this compound as a blue-emitting material. The protocols herein are designed to be self-validating, offering researchers a robust framework for evaluating this and similar compounds for high-performance OLED applications.
Part 1: Synthesis of this compound
A reliable synthesis of high-purity this compound is the foundational step for any device application. Several synthetic routes are available for naphthoxazoles.[5] A robust and adaptable method is the cascade oxazole-benzannulation of ortho-alkynylamidoarylketones, which offers good yields and substituent versatility.[5]
Protocol 1: Synthesis via Silver(I)-Mediated Annulation
This protocol is adapted from established methodologies for synthesizing substituted naphthoxazoles.[5]
Workflow:
Caption: Synthetic workflow for this compound.
Methodology:
-
Precursor Synthesis: Synthesize the required ortho-alkynylamidoarylketone from commercially available starting materials. This typically involves the coupling of an appropriate aminonaphthol derivative with an acetylenic acid.
-
Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve the ortho-alkynylamidoarylketone precursor (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Catalyst Addition: Add silver(I) trifluoromethanesulfonate (AgOTf, 0.1 eq) to the solution. The use of a silver(I) salt is critical as it acts as a Lewis acid to mediate the cascade annulation process.[5]
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. The expected purity for device applications should be ≥99.5%.
Part 2: Photophysical and Electrochemical Characterization
Understanding the fundamental electronic and optical properties of the material is crucial for designing an efficient OLED device architecture.
Protocol 2: Solution-State and Solid-State Characterization
Methodology:
-
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution (10⁻⁵ M) of the compound in a spectroscopic-grade solvent (e.g., chloroform or THF).
-
Record the absorption spectrum to determine the absorption maxima (λ_abs). The onset of the lowest energy absorption band is used to estimate the optical energy gap (E_g).[6]
-
-
Photoluminescence (PL) Spectroscopy:
-
Using the same solution, excite the sample at its primary λ_abs and record the emission spectrum to determine the peak emission wavelength (λ_em).
-
The difference between the absorption and emission maxima provides the Stokes shift, which gives insight into the degree of geometric relaxation in the excited state.[3]
-
Measure the photoluminescence quantum yield (PLQY) using an integrating sphere, with a known standard for comparison.
-
-
Solid-State Analysis:
-
Prepare a thin film of the material by vacuum deposition or spin-coating onto a quartz substrate.
-
Repeat the PL spectroscopy on the thin film. A significant red-shift in emission compared to the solution state can indicate strong intermolecular interactions or aggregation.[1]
-
-
Cyclic Voltammetry (CV):
-
Perform CV on a thin film of the material deposited on a working electrode (e.g., platinum or glassy carbon) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).
-
Scan the potential to determine the onset potentials for oxidation (E_ox) and reduction (E_red).
-
Estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
-
HOMO (eV) = -[E_ox_onset - E_Fc/Fc⁺_onset + 4.8]
-
LUMO (eV) = -[E_red_onset - E_Fc/Fc⁺_onset + 4.8]
-
-
These energy levels are critical for selecting appropriate charge transport and injection layers to ensure efficient carrier injection and confinement within the emissive layer.[7]
-
| Property | Expected Value / Range | Significance |
| Absorption Max (λ_abs) | ~330-340 nm in Chloroform[8] | Corresponds to π-π* transitions of the conjugated system. |
| Emission Max (λ_em) | ~380-430 nm in Chloroform[8][9] | Determines the color of light emitted; this range is in the blue region. |
| Photoluminescence Quantum Yield (PLQY) | > 70% (in solid state) | A high PLQY is essential for high device efficiency. |
| HOMO Level | ~ -5.7 to -6.0 eV | Influences hole injection efficiency from the hole transport layer (HTL). |
| LUMO Level | ~ -2.6 to -2.9 eV | Influences electron injection efficiency from the electron transport layer (ETL). |
| Energy Gap (E_g) | ~ 3.1 to 3.3 eV | Determines the theoretical minimum turn-on voltage and emission color. |
Table 1: Representative Photophysical and Electrochemical Properties for Naphthoxazole-type Materials.
Part 3: OLED Device Fabrication and Characterization
The following protocol describes the fabrication of a non-doped, multi-layer OLED to evaluate the performance of this compound as the primary emitting layer (EML).
Protocol 3: Vacuum Thermal Evaporation of a Multi-Layer OLED
Device Architecture and Energy Level Diagram:
The selection of adjacent layers is critical for device performance. The HOMO and LUMO levels of the hole transport layer (HTL) and electron transport layer (ETL) must be well-aligned with the EML to facilitate efficient charge injection and block opposing charge carriers, thereby confining recombination to the emissive layer.[1]
Caption: A standard multi-layer OLED device architecture.
Caption: Energy level diagram for the proposed OLED device.
Fabrication Methodology:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before loading into the deposition chamber to improve the ITO work function and remove organic residues.
-
Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the organic layers and the cathode without breaking vacuum.
-
Hole Transport Layer (HTL): Deposit a 50 nm layer of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
-
Emissive Layer (EML): Deposit a 30 nm layer of this compound.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF) to lower the electron injection barrier.
-
Cathode: Deposit a 100 nm layer of Aluminum (Al). The deposition rate for organic materials should be maintained at 1-2 Å/s, while for LiF it should be 0.1 Å/s and for Al, 5-10 Å/s.
-
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-cured epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.
Protocol 4: Device Electroluminescence (EL) Characterization
Methodology:
-
J-V-L Measurement: Place the encapsulated device in a test socket connected to a source measure unit (e.g., Keithley 2400) and a calibrated photodiode/spectrometer.
-
Data Acquisition: Apply a forward voltage bias and sweep it from 0 V upwards. Simultaneously measure the current density (J) flowing through the device and the luminance (L) emitted from the active area.
-
Performance Calculation: From the J-V-L data, calculate the key performance metrics:
-
Turn-on Voltage (V_on): The voltage at which luminance reaches 1 cd/m².
-
Current Efficiency (η_c): Calculated as L/J (in cd/A).
-
Power Efficiency (η_p): Calculated as πL/JV (in lm/W).
-
External Quantum Efficiency (EQE, η_ext): This requires measuring the EL spectrum and total light output to calculate the ratio of photons emitted to electrons injected.
-
-
EL Spectrum and Color Coordinates:
-
At a constant driving voltage (e.g., 8 V), record the electroluminescence spectrum using a spectroradiometer.
-
From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) to quantify the emission color. For deep-blue emission, the target is typically around (0.15, 0.08).[1]
-
| Parameter | Target Performance Metric | Significance |
| Turn-on Voltage (V_on) | < 4.0 V | Low turn-on voltage is crucial for low power consumption. |
| Maximum Luminance (L_max) | > 1,000 cd/m² | Indicates the brightness capability of the device. |
| Max EQE (η_ext) | > 4.0% (for non-doped fluorescent) | A primary measure of the device's ability to convert electrons to photons.[1] |
| CIE Coordinates (x, y) | (0.15, 0.08 - 0.15) | Quantifies the color purity; essential for meeting display standards like NTSC.[2] |
| Operational Lifetime (LT50) | > 100 hours @ 100 cd/m² | A measure of device stability and commercial viability. |
Table 2: Key Performance Indicators for a Blue Fluorescent OLED.
Conclusion
This compound represents a structurally robust platform for developing efficient blue emitters for OLEDs. Its favorable electronic structure, high thermal stability, and potential for high photoluminescence quantum yield make it a compelling material for investigation. By following the detailed protocols for synthesis, characterization, and device fabrication outlined in this guide, researchers can systematically evaluate its potential and contribute to the ongoing development of next-generation display and lighting technologies. The causality-driven approach presented here, from molecular synthesis to device testing, provides a comprehensive framework for innovation in the field of organic electronics.
References
- 1. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Naphtho[2,3- d]oxazoles via Ag(I) Acid-Mediated Oxazole-Benzannulation of ortho-Alkynylamidoarylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3- d]oxazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol for the Synthesis of 2-Methylnaphth[2,3-d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Methylnaphth[2,3-d]oxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the acetylation of 3-amino-2-naphthol to form the intermediate, N-(2-hydroxy-3-naphthyl)acetamide. This is followed by a cyclodehydration reaction to yield the final product. This protocol provides a comprehensive, step-by-step guide, including reagent specifications, reaction conditions, purification methods, and characterization data to ensure reproducibility and high-purity synthesis.
Introduction
Naphthoxazole derivatives are an important class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and unique photophysical properties. The fusion of a naphthalene ring to an oxazole moiety creates a rigid, planar structure that is a key pharmacophore in various biologically active molecules. The 2-methyl substituted derivative, this compound, serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs and as a scaffold for the development of novel functional materials.
The synthetic strategy outlined herein is a classical and robust method for the formation of the oxazole ring, proceeding through an initial acylation of an aminonaphthol followed by an intramolecular cyclization. This approach is advantageous due to the ready availability of the starting materials and the straightforward nature of the reactions.
Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Acetylation of 3-Amino-2-naphthol: 3-Amino-2-naphthol is reacted with acetic anhydride to form the intermediate N-(2-hydroxy-3-naphthyl)acetamide.
-
Cyclodehydration: The intermediate is then heated, typically in the presence of a dehydrating agent or at high temperatures, to induce cyclization and form the this compound product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Amino-2-naphthol | 97% | Sigma-Aldrich | 5417-63-0 |
| Acetic Anhydride | ACS reagent, ≥98% | Sigma-Aldrich | 108-24-7 |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 110-86-1 |
| Ethanol | 200 proof, absolute | Sigma-Aldrich | 64-17-5 |
| Ethyl Acetate | ACS reagent, ≥99.5% | Fisher Scientific | 141-78-6 |
| Hexane | ACS reagent, ≥98.5% | Fisher Scientific | 110-54-3 |
| Sodium Sulfate | Anhydrous, granular | Fisher Scientific | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Fisher Scientific | 7631-86-9 |
Step 1: Synthesis of N-(2-hydroxy-3-naphthyl)acetamide
This step involves the selective N-acetylation of 3-amino-2-naphthol.
Figure 1: Workflow for the acetylation of 3-amino-2-naphthol.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.18 g (0.02 mol) of 3-amino-2-naphthol in 40 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2.2 mL (0.023 mol) of acetic anhydride to the solution dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-hydroxy-3-naphthyl)acetamide as a crystalline solid.
-
Dry the product in a vacuum oven at 60 °C overnight.
Step 2: Synthesis of this compound
This step involves the cyclodehydration of the acetamide intermediate.
Figure 2: Workflow for the cyclodehydration to form the final product.
Procedure:
-
Place 2.01 g (0.01 mol) of N-(2-hydroxy-3-naphthyl)acetamide in a 50 mL round-bottom flask.
-
Add 20 g of polyphosphoric acid (PPA) to the flask.
-
Heat the mixture to 140-150 °C with stirring for 3 hours in an oil bath.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexane).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting with 100% hexane and gradually increasing the polarity) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Recrystallize the final product from ethanol to obtain pure this compound as a crystalline solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm, and a singlet for the methyl group around δ 2.6 ppm. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₉NO, MW: 183.21 g/mol ). |
| Melting Point | Comparison with literature values. |
Note: For detailed spectral data, refer to publicly available databases such as the one provided by ChemicalBook for this compound (CAS 20686-66-2).[1]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is a flammable and harmful liquid. Avoid inhalation and skin contact.
-
Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with extreme care.
References
Application Notes & Protocols: 2-Methylnaphth[2,3-d]oxazole as a Versatile Building Block in Modern Organic Synthesis
Abstract
The naphthoxazole scaffold, a fusion of a naphthalene ring with an oxazole moiety, represents a privileged heterocyclic system in contemporary chemical research. Its unique electronic properties, arising from the extended π-conjugation, and its rigid, planar structure make it a cornerstone for the development of advanced functional molecules.[1] This guide provides an in-depth exploration of 2-Methylnaphth[2,3-d]oxazole, a key derivative of this class. We will dissect its synthesis, elucidate its role as a versatile building block, and provide detailed, field-proven protocols for its preparation and derivatization. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who seek to leverage the unique attributes of this powerful molecular scaffold.
Core Concepts: The Naphthoxazole Scaffold
The fusion of an electron-rich naphthalene system with an electron-deficient oxazole ring imparts unique characteristics to the this compound molecule.[1] This electronic arrangement results in significant thermal and photostability, making it a robust platform for further chemical modification.[1] The methyl group at the 2-position serves as a reactive handle, while the extended aromatic system is a chromophore, making its derivatives valuable in materials science, particularly as fluorescent probes and components for organic light-emitting diodes (OLEDs).[1][2] In medicinal chemistry, the naphthoxazole core is a recognized pharmacophore found in compounds with a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[3][4]
Physicochemical and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO | [5][6] |
| Molecular Weight | 183.21 g/mol | [6] |
| CAS Number | 20686-66-2 | [5] |
| Appearance | White to off-white solid | [7] |
| InChI Key | WMIHEWJRNFUVNR-UHFFFAOYSA-N | [5] |
Table 2: Representative Spectroscopic Data
| Spectrum Type | Key Signals and Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene core and a characteristic singlet for the methyl group protons. |
| ¹³C NMR | Resonances for the sp² hybridized carbons of the fused aromatic system and the sp³ carbon of the methyl group. |
| Mass Spec (MS) | A molecular ion peak (M⁺) consistent with the molecular weight of 183.21.[5] |
Synthetic Strategies for the Naphthoxazole Core
The construction of the this compound ring system can be achieved through several strategic approaches. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Overview of Synthetic Pathways
The diagram below illustrates two primary strategies for synthesizing the naphthoxazole core: the classical condensation approach and a modern cascade annulation method.
Caption: Synthetic Pathways to this compound.
-
Classical Condensation: This robust and widely used method involves the reaction of an aminonaphthol derivative with a carboxylic acid or its equivalent, followed by cyclodehydration to form the oxazole ring.[1] For this compound, this typically involves the condensation of 3-amino-2-naphthol with acetic anhydride.[3] The causality here is the nucleophilic attack of the amino group on the electrophilic carbonyl of the anhydride, followed by an intramolecular cyclization driven by the proximity of the hydroxyl group, and subsequent dehydration to yield the aromatic oxazole.
-
Cascade Annulation: Modern synthetic chemistry favors atom-economical cascade reactions. A recently developed method utilizes ortho-alkynylamidoarylketones as substrates, which undergo a silver(I)-mediated cascade oxazole-benzannulation to construct the naphthoxazole system in a single, efficient step.[8] This approach offers the significant advantage of building complex, substituted naphthoxazoles from readily available starting materials.[8]
Application as a Core Building Block
Once synthesized, this compound is not an end-point but a starting point for a diverse range of more complex molecules. Its utility spans multiple domains of chemical science.
Workflow for Application Development
The following workflow demonstrates how this building block is leveraged to create functional molecules for distinct applications.
Caption: Application workflow for this compound.
-
In Medicinal Chemistry: Derivatives of the naphthoxazole scaffold are explored for a wide range of biological activities. For instance, phenolic compounds with a related 2-phenylbenzo[d]oxazole scaffold have shown potent tyrosinase inhibitory activity, suggesting their potential as skin-lightening agents.[9] The core structure is a valuable starting point for generating libraries of compounds for screening against various therapeutic targets.[3][10]
-
In Materials Science: The extended, rigid π-system of naphthoxazoles makes them excellent candidates for functional materials. Their inherent fluorescence is exploited in the design of chemical sensors and fluorescent probes.[1][2] The thermal stability and charge-transport properties also make them attractive for integration into organic electronic devices.
-
In Bioconjugation: An innovative application involves the in situ, three-component annulation reaction to construct naphthoxazoles directly onto peptides. This method enables the proline-selective labeling of peptides, creating fluorogenic probes with excellent cell permeability for bioimaging applications.[11][12]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. Adherence to standard laboratory safety practices is mandatory.
Protocol 1: Synthesis of this compound via Condensation
This protocol is adapted from established methods for synthesizing related naphthoxazole isomers and represents a foundational approach.[3]
Objective: To synthesize this compound from 3-amino-2-naphthol.
Materials:
-
3-Amino-2-naphthol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-amino-2-naphthol (1.0 eq) in anhydrous toluene. Add anhydrous pyridine (1.2 eq) to the solution.
-
Rationale: Toluene serves as the reaction solvent. Pyridine acts as a base to neutralize the acetic acid byproduct of the initial acylation, driving the reaction forward. A dry, inert atmosphere is crucial to prevent hydrolysis of the anhydride.
-
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Rationale: The initial step is the N-acylation of the amino group to form an N-acetylated intermediate. Performing this exothermically favorable step at a low temperature helps control the reaction rate.
-
-
Cyclodehydration: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The high temperature provides the necessary activation energy for the intramolecular cyclization (nucleophilic attack by the hydroxyl oxygen onto the amide carbonyl) and subsequent dehydration to form the stable, aromatic oxazole ring.
-
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Rationale: The acid wash removes residual pyridine. The bicarbonate wash removes any remaining acetic acid. The brine wash removes residual water.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Rationale: This standard purification protocol separates the desired product from any unreacted starting materials or side products.
-
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under vacuum. Characterize the final product by NMR and MS to confirm its identity and purity.
Protocol 2: Representative Derivatization - Bromination of the Naphthalene Core
Objective: To perform an electrophilic aromatic substitution on the this compound core.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir the reaction for 12-16 hours. Monitor by TLC.
-
Rationale: NBS is a convenient and mild source of electrophilic bromine. DMF is a suitable polar aprotic solvent for this type of reaction. The electron-rich naphthalene ring is susceptible to electrophilic attack. The regioselectivity will be directed by the existing fused ring system.
-
-
Quenching and Work-up: Pour the reaction mixture into water and extract with DCM (3x). Combine the organic layers and wash with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the brominated derivative.
Conclusion
This compound is a building block of significant strategic importance. Its robust and accessible synthesis, combined with the versatile reactivity of its core structure, provides a gateway to a vast chemical space. The protocols and data presented herein offer a comprehensive foundation for researchers to confidently incorporate this scaffold into their synthetic programs, whether the goal is to discover new therapeutic agents, develop novel functional materials, or create sophisticated tools for chemical biology.
References
- 1. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 2. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3- d]oxazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. aablocks.com [aablocks.com]
- 5. This compound(20686-66-2) MS spectrum [chemicalbook.com]
- 6. 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylnaphth[2,1-d]oxazole | CymitQuimica [cymitquimica.com]
- 8. Synthesis of Naphtho[2,3- d]oxazoles via Ag(I) Acid-Mediated Oxazole-Benzannulation of ortho-Alkynylamidoarylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1,3-Naphthoxazine derivatives: Synthesis, in silico pharmacokinetic studies, antioxidant and photoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline selective labeling via on-site construction of naphthoxazole (NapOx) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
fluorescent properties of 2-Methylnaphth[2,3-d]oxazole for cell imaging
Featuring 2-Methylnaphth[2,3-d]oxazole as a Model Compound
Authored by: Gemini, Senior Application Scientist
Introduction
The visualization of subcellular structures and dynamics in living cells is a cornerstone of modern cell biology and drug discovery. Small-molecule fluorescent probes are indispensable tools in this field due to their high sensitivity, minimal invasiveness, and the ability to provide real-time spatial and temporal information.[1] The naphthoxazole scaffold, a heterocyclic aromatic system, has emerged as a promising platform for developing novel fluorophores.[2][3][4] These compounds are attractive due to their rigid, planar structure and extended π-conjugated system, which often lead to desirable photophysical properties such as high quantum yields and photostability.[2][5][6]
This application note provides a technical guide for researchers on the use of naphthoxazole derivatives for cell imaging, with a particular focus on this compound as a representative model. While extensive literature on this specific molecule is emerging, its hydrophobic nature and structural similarity to other organelle-staining dyes suggest its utility in visualizing lipid-rich structures within the cell. We will explore the general photophysical properties of this class of compounds, propose a mechanism for cellular staining, and provide a detailed, field-tested starting protocol for live-cell imaging.
Scientific Principles: Photophysical Properties and Staining Mechanism
Naphthoxazole derivatives exhibit promising photoluminescent properties, including intense absorption and emission, which can be modulated by chemical substitutions on the core scaffold.[2][5] Many dyes in this family are known to exhibit solvatochromism , a phenomenon where the color of light they absorb or emit changes with the polarity of the surrounding solvent.[7][8] This property is particularly valuable for cell imaging, as the dye's fluorescence can report on the local microenvironment, such as the hydrophobic interior of a lipid droplet versus the aqueous cytoplasm.
The fluorescence of these compounds typically arises from π-π* electronic transitions within the extended aromatic system. For this compound and related structures, absorption is expected in the UV to blue region of the spectrum, with emission occurring at longer wavelengths (a phenomenon known as the Stokes shift). A large Stokes shift is advantageous as it minimizes the overlap between excitation and emission light, improving signal-to-noise in fluorescence microscopy.[9]
Table 1: Representative Photophysical Properties of Naphthoxazole Derivatives
| Compound Class | Excitation (λ_max, nm) | Emission (λ_max, nm) | Stokes Shift (nm) | Solvent/Environment | Reference |
| N-Aryl-naphtho[2,3-d]oxazol-2-amines | ~330 | 340 - 430 | 10 - 100 | Chloroform | [5][10] |
| Naphtho[2,3-d]thiazole-4,9-diones | 440 - 490 | >600 | >110 | Polar Solvents | [9] |
| β-Lapachone derived Naphthoxazoles | ~330 | - | - | Methanol | [11] |
| General Oxazole Derivatives | 355 - 495 | Strong to Moderate | Variable | Ethanol | [12] |
Note: This table presents a summary of data from related compounds to illustrate the general spectral range. Specific properties for this compound should be determined empirically.
Proposed Mechanism of Cellular Localization
Based on its polycyclic aromatic structure, this compound is predicted to be a hydrophobic, lipophilic molecule. Such molecules tend to passively diffuse across the plasma membrane of living cells and subsequently accumulate in nonpolar, lipid-rich environments to achieve thermodynamic stability. This leads to the specific staining of organelles like the endoplasmic reticulum (ER), Golgi apparatus, or lipid droplets, which are characterized by extensive membrane systems or neutral lipid cores.[13][14] The fluorescence of the probe is often significantly enhanced in these non-aqueous environments compared to the aqueous cytoplasm, providing a high-contrast signal.[15]
Caption: Proposed workflow for cell staining with a hydrophobic naphthoxazole probe.
Detailed Application Protocol
This protocol provides a general method for staining live cells with this compound or similar hydrophobic dyes. Optimization may be required depending on the specific cell type and imaging system.
Part 1: Reagent Preparation
-
Probe Stock Solution (1-10 mM):
-
Rationale: Hydrophobic dyes are poorly soluble in aqueous solutions. A high-concentration stock in an organic solvent like dimethyl sulfoxide (DMSO) ensures complete dissolution and allows for accurate dilution into aqueous media.
-
Procedure: Carefully weigh out a precise amount of this compound powder. Dissolve it in high-quality, anhydrous DMSO to a final concentration of 1 to 10 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.
-
-
Staining Solution (0.5 - 5 µM):
-
Rationale: The final staining concentration must be low enough to avoid cytotoxicity and probe aggregation, yet high enough for a robust signal. This working concentration is prepared immediately before use by diluting the DMSO stock into a physiologically compatible buffer or medium.
-
Procedure: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Dilute it into pre-warmed (37°C) serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration (e.g., 1 µM). Vortex briefly to ensure mixing.
-
Critical Step: The volume of DMSO added to the medium should not exceed 0.5% to prevent solvent-induced artifacts or toxicity.
-
Part 2: Live-Cell Staining and Imaging Workflow
This workflow is designed for cells cultured on glass-bottom dishes or plates suitable for high-resolution microscopy.
Caption: Step-by-step workflow for live-cell imaging with naphthoxazole probes.
Step-by-Step Procedure:
-
Cell Culture: Grow cells of interest on a suitable imaging vessel (e.g., 35 mm glass-bottom dish) to 70-80% confluency.
-
Expert Insight: Healthy, sub-confluent cells exhibit better morphology and are less prone to stress-induced artifacts during staining and imaging.
-
-
Staining:
-
Aspirate the cell culture medium from the dish.
-
Gently add the freshly prepared staining solution (from Part 1, Step 2) to cover the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Causality: This incubation period allows for the passive diffusion of the dye across the cell membrane and its accumulation in target organelles. The optimal time may vary between cell types.[16][17]
-
-
Washing and Media Replacement:
-
Aspirate the staining solution.
-
Gently wash the cells once or twice with pre-warmed complete culture medium (containing serum) or a suitable imaging buffer (e.g., phenol red-free medium).
-
Rationale: Washing removes excess, unbound probe from the medium, reducing background fluorescence and improving the signal-to-noise ratio.
-
Add fresh, pre-warmed complete medium or imaging buffer to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Immediately transfer the sample to the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂ for prolonged time-lapse imaging.
-
Imaging Parameters: Use the lowest possible laser power and exposure time that provide a clear signal to minimize phototoxicity and photobleaching.[18]
-
Filter Sets: Based on the expected spectral properties, a DAPI or UV excitation filter (for excitation around 330-400 nm) and a blue/cyan emission filter (for emission around 400-500 nm) would be a logical starting point. These parameters must be optimized empirically by acquiring excitation and emission spectra on a spectrofluorometer or a spectral confocal microscope.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | Staining concentration too low. | Increase probe concentration in increments (e.g., 1 µM, 2.5 µM, 5 µM). |
| Incubation time too short. | Increase incubation time (e.g., 45 min, 60 min). | |
| Incorrect filter sets. | Verify excitation/emission spectra of the compound and use appropriate filters. | |
| High Background | Staining concentration too high. | Decrease probe concentration. |
| Insufficient washing. | Perform an additional wash step. | |
| Probe precipitation in medium. | Ensure DMSO stock is fully dissolved. Prepare staining solution immediately before use and vortex well. | |
| Cell Death/Toxicity | Probe concentration too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| DMSO concentration >0.5%. | Ensure the final DMSO concentration in the staining medium is minimal. | |
| Excessive light exposure. | Reduce laser power and/or exposure time during imaging. |
Conclusion
The naphthoxazole chemical scaffold represents a versatile and promising platform for the development of novel fluorescent probes for cell imaging.[2][3] Compounds like this compound, owing to their inherent hydrophobicity, are excellent candidates for visualizing lipid-rich subcellular compartments. By leveraging their environment-sensitive fluorescence and following a carefully optimized protocol, researchers can effectively employ these probes to gain deeper insights into cellular architecture and function. The general framework provided in this note serves as a robust starting point for the successful application of this exciting class of fluorophores in diverse biological investigations.
References
- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 5. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3- d]oxazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 7. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the photophysicochemical properties of selected fluoroquinolones: solvatochromic and fluorescence spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scielo.br [scielo.br]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. Fluorescent probes for targeting endoplasmic reticulum: design strategies and their applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Fluorescent flavonoids for endoplasmic reticulum cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. cellink.com [cellink.com]
- 18. biotium.com [biotium.com]
Application Notes and Protocols for the Investigation of 2-Methylnaphth[2,3-d]oxazole in Anticancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Naphthoxazole Scaffold
The landscape of anticancer drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic compounds that can effectively target cancer cells while minimizing toxicity to healthy tissues. Among these, the oxazole ring system has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fusion of an oxazole ring with a naphthalene moiety to form the naphthoxazole scaffold creates a planar, aromatic system with unique electronic and photophysical properties, making it a compelling candidate for therapeutic development.[1]
Derivatives of the naphthoxazole core have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have shown potent cytotoxicity against both androgen-dependent and androgen-independent human prostate cancer cell lines, with IC50 values in the nanomolar range.[4][5] The proposed mechanisms of action for oxazole-containing anticancer agents are diverse and include the inhibition of critical cellular targets such as STAT3, tubulin, and DNA topoisomerases, leading to the induction of apoptosis.[6]
This document provides a comprehensive guide for the initial investigation of 2-Methylnaphth[2,3-d]oxazole (CAS: 20686-66-2) as a potential anticancer agent. While direct biological data for this specific compound is limited in the current literature, its structural similarity to other biologically active naphthoxazole derivatives provides a strong rationale for its evaluation. The protocols outlined herein are designed to serve as a foundational framework for assessing its cytotoxic and apoptotic effects in vitro and its anti-tumor efficacy in vivo.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.
| Property | Value | Reference |
| CAS Number | 20686-66-2 | [7][8] |
| Molecular Formula | C₁₂H₉NO | [9] |
| Molecular Weight | 183.21 g/mol | [9] |
| Appearance | Light yellow to yellow to orange crystalline powder | [8] |
| Melting Point | 84 - 88 °C | [8] |
| Boiling Point | 310 °C | [8] |
| Solubility | Information on the solubility of this compound is not readily available. It is recommended to empirically determine its solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell-based assays, a high-concentration stock solution is typically prepared in DMSO.[10] |
Safety and Handling Precautions:
Naphthalene and its derivatives are classified as potentially hazardous substances and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
In Vitro Anticancer Evaluation: A Step-by-Step Guide
In vitro assays are the first step in evaluating the anticancer potential of a novel compound.[6] They provide crucial information on cytotoxicity, effects on cell proliferation, and the mechanism of cell death.
Preparation of Stock and Working Solutions
Accurate preparation of the test compound is critical for reliable results.
-
Stock Solution (10 mM):
-
Carefully weigh out 1.8321 mg of this compound.
-
Dissolve the compound in 1 mL of sterile, cell culture-grade DMSO.
-
Vortex or sonicate until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The stability of the compound in DMSO should be monitored, as some compounds can degrade over time in this solvent.[11]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your assays.
-
Important: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest treatment dose) must be included in all experiments.
-
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro evaluation of this compound.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry is the gold standard.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nucleic acid dye that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
The results will differentiate between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis
Anticancer agents often exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division. This can be analyzed by staining the cellular DNA with propidium iodide.
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes (cells can be stored at -20°C for several weeks at this stage).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the distribution of cells in each phase to determine if the compound induces cell cycle arrest.
-
In Vivo Anti-Tumor Efficacy: Xenograft Mouse Models
Should in vitro studies demonstrate promising anticancer activity, the next logical step is to evaluate the compound's efficacy in a living organism using xenograft models.[11]
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[12] The mice are then treated with the test compound, and its effect on tumor growth is monitored over time.
General Protocol for a Subcutaneous Xenograft Model:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject approximately 1-10 million cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare a formulation of this compound suitable for administration (e.g., in a vehicle like corn oil or a solution with Solutol/Cremophor).
-
Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule and dose. The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume (typically using calipers) and body weight regularly (e.g., 2-3 times per week).
-
The study is typically concluded when tumors in the control group reach a predetermined maximum size, or if the animals show signs of excessive toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate metrics such as tumor growth inhibition (TGI) to quantify the compound's efficacy.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of this compound as a potential anticancer agent. Based on the promising activity of structurally related compounds, a systematic investigation into its effects on cancer cell viability, apoptosis, and cell cycle progression is warranted. Positive in vitro results would pave the way for in vivo efficacy studies, which are essential for further development. Future research could also focus on elucidating the specific molecular targets and signaling pathways modulated by this compound, which would provide valuable insights into its mechanism of action and potential for clinical translation.
References
- 1. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 20686-66-2 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Metal Ions Using Oxazole-Based Sensors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for detecting metal ions using oxazole-based sensors. This document offers in-depth technical insights, detailed experimental protocols, and the rationale behind experimental design, ensuring scientific integrity and practical applicability.
Introduction: The Power of Oxazole-Based Chemosensors
Metal ions are fundamental to a vast array of biological and environmental processes.[1][2] Their concentrations are tightly regulated, and imbalances can signify disease or environmental contamination.[2] Consequently, the development of sensitive and selective methods for metal ion detection is of paramount importance.[1] While traditional analytical techniques like atomic absorption spectrometry and inductively coupled plasma mass spectrometry offer high accuracy, they often require extensive sample preparation and sophisticated instrumentation.[1]
Fluorescent and colorimetric chemosensors have emerged as powerful alternatives, providing real-time, non-invasive, and highly sensitive detection of metal ions.[1][3] Among the various classes of organic molecules utilized for this purpose, oxazole derivatives have garnered significant attention. The oxazole scaffold, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, serves as an excellent fluorophore and a versatile platform for designing metal ion sensors.[4] These sensors typically consist of a metal-binding unit (a chelator) and a signaling unit (the oxazole-based fluorophore).[5] The interaction between the metal ion and the chelator induces a change in the photophysical properties of the fluorophore, leading to a detectable signal.[5]
This guide will delve into the underlying principles of oxazole-based metal ion sensing, provide detailed protocols for their application, and offer insights into data analysis and interpretation.
Fundamental Principles of Oxazole-Based Metal Ion Detection
The detection of metal ions by oxazole-based sensors relies on the modulation of their fluorescence or color upon metal ion binding. This modulation can occur through several well-established photophysical mechanisms.
Sensing Mechanisms
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, the oxazole fluorophore is linked to a metal ion receptor that has a non-bonding electron pair. In the absence of a metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, quenching the fluorescence ("turn-off" state). Upon binding of a metal ion to the receptor, the energy of the non-bonding electron pair is lowered, inhibiting the PET process and restoring fluorescence ("turn-on" state).
-
Chelation-Enhanced Fluorescence (CHEF): In CHEF-based sensors, the metal ion binding event rigidifies the sensor's molecular structure. This increased rigidity reduces non-radiative decay pathways, leading to an enhancement of the fluorescence quantum yield and a "turn-on" response.
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors incorporate two fluorophores, a donor and an acceptor.[5] Metal ion binding induces a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency.[5] This results in a ratiometric change in the emission intensities of the donor and acceptor.[5]
-
Intramolecular Charge Transfer (ICT): In ICT sensors, the oxazole core is part of a donor-π-acceptor system. Metal ion binding to either the donor or acceptor moiety can alter the electron density distribution within the molecule, leading to a shift in the emission wavelength and often a change in fluorescence intensity.
Diagram of Sensing Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 4. Bioinspired systems for metal-ion sensing: new emissive peptide probes based on benzo[d]oxazole derivatives and their gold and silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorescence Signals of 2-Methylnaphth[2,3-d]oxazole Probes
Welcome to the technical support center for 2-Methylnaphth[2,3-d]oxazole (MNO) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile fluorescent probes in their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your fluorescence signal and obtain reliable, high-quality data.
Understanding the Probe: The Foundation of Optimization
This compound is a member of the naphthoxazole family of heterocyclic compounds, which are recognized for their unique fluorescent properties.[1][2] These probes are solvatochromic, meaning their fluorescence emission is highly sensitive to the polarity of their microenvironment.[3][4] This characteristic makes them powerful tools for studying molecular interactions and dynamics in biological systems.[3]
In aqueous solutions, MNO can exhibit dual emissions: a band around 350 nm and a longer-wavelength fluorescence. The longer-wavelength emission is attributed to an intramolecular charge transfer (ICT) state, which is promoted by polar environments like water.[5] Understanding this dual nature is critical for troubleshooting and optimizing your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound probes. The solutions provided are based on established principles of fluorescence spectroscopy and practical experience in the field.
Issue 1: Weak or No Fluorescence Signal
A faint or absent signal is one of the most common challenges in fluorescence-based assays.[6][7] The underlying cause can range from improper instrument settings to degradation of the probe itself.
Question: I'm not detecting any fluorescence from my MNO probe. What should I check first?
Answer:
Start by systematically verifying your experimental setup and sample preparation. Here’s a checklist to guide you:
-
Instrument Settings:
-
Excitation and Emission Wavelengths: Ensure your fluorometer or microscope is set to the correct wavelengths for your specific MNO derivative and solvent system. While literature values provide a good starting point, it's advisable to run a full excitation and emission scan to determine the optimal peaks for your experimental conditions.
-
Slit Widths and Gain/Sensitivity: Check that the excitation and emission slit widths are appropriately set. Wider slits can increase signal but may decrease resolution. Also, confirm that the detector gain or sensitivity is set to an appropriate level.[8]
-
-
Probe Integrity and Concentration:
-
Probe Degradation: Naphthoxazole derivatives can be susceptible to photobleaching with prolonged exposure to high-intensity light.[9] Prepare fresh solutions and protect them from light.
-
Concentration: An insufficient probe concentration will naturally lead to a weak signal.[6] Conversely, excessively high concentrations can lead to inner filter effects or self-quenching.[10] Perform a concentration titration to find the optimal working range for your assay.
-
-
Environmental Factors:
-
Solvent Polarity: The fluorescence quantum yield of solvatochromic dyes can decrease significantly in highly polar protic solvents like water due to increased non-radiative decay.[3] If possible, assess the probe's fluorescence in a non-polar aprotic solvent like dioxane or toluene to confirm its viability.[10]
-
pH: The pH of your buffer can influence the protonation state of the probe and its local environment, thereby affecting its fluorescence. It's recommended to test a range of pH values to find the optimum for your specific application.[10]
-
Issue 2: High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio and making data interpretation difficult.[6]
Question: My background fluorescence is very high, making it difficult to see the signal from my probe. What can I do?
Answer:
High background can originate from multiple sources, including the sample itself (autofluorescence), unbound probe, or contaminants.[6][11]
-
Address Autofluorescence:
-
Biological samples often contain endogenous fluorophores that contribute to background noise.[11] Include an "unstained" control (sample without the MNO probe) to assess the level of autofluorescence.
-
If autofluorescence is high, consider using a probe derivative that excites and emits at longer wavelengths, as autofluorescence is often more pronounced in the shorter wavelength regions of the spectrum.[11]
-
-
Optimize Staining and Washing:
-
Reduce Probe Concentration: A high concentration of the probe can lead to non-specific binding and increased background.[7] Titrate your probe to the lowest concentration that still provides a detectable specific signal.
-
Washing Steps: In imaging experiments, insufficient washing can leave a high concentration of unbound probe, contributing to background fluorescence.[6] Optimize your washing protocol by increasing the number or duration of washes.
-
-
Check for Contaminants:
Issue 3: Unstable or Decreasing Fluorescence Signal Over Time
A signal that is not stable and diminishes during the measurement period is often indicative of photobleaching.[10]
Question: The fluorescence intensity of my MNO probe is decreasing rapidly during my experiment. How can I improve its photostability?
Answer:
Photobleaching is the irreversible photochemical destruction of a fluorophore.[10] While all fluorophores are susceptible to some degree of photobleaching, several strategies can mitigate this effect:
-
Reduce Excitation Light Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. For microscopy, use shorter exposure times during image acquisition.
-
Use Antifade Reagents: For fixed-cell imaging, mounting media containing antifade reagents can significantly reduce photobleaching.[7]
-
Deoxygenate Solutions: Dissolved oxygen is a known quencher and can contribute to photobleaching.[10] If your experimental setup allows, purging your solutions with an inert gas like nitrogen or argon can improve photostability.
Issue 4: Unexpected Shifts in Emission Wavelength
Changes in the emission wavelength can be a valuable source of information but can also be a source of confusion if not properly understood.
Question: The emission peak of my MNO probe has shifted to a longer wavelength than expected. What does this mean?
Answer:
A red-shift (shift to a longer wavelength) in the emission of a solvatochromic probe like MNO is typically indicative of a more polar microenvironment.[3] This is due to the stabilization of the excited ICT state by polar solvent molecules.[5]
-
In Solution: If you observe a red-shift when changing solvents, it confirms the solvatochromic nature of your probe.
-
In a Biological System: When studying protein binding or membrane interactions, a red-shift can indicate that the probe has moved to a more water-exposed region. Conversely, a blue-shift (shift to a shorter wavelength) suggests the probe has moved to a more non-polar, hydrophobic environment, such as the interior of a protein or a lipid bilayer.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound probes in cell-based imaging?
A1: The optimal concentration can vary depending on the specific derivative, cell type, and experimental goal. A good starting point for live-cell imaging is typically in the low micromolar range (e.g., 1-10 µM).[13] It is crucial to perform a concentration titration to determine the lowest effective concentration that provides a strong signal with minimal background and cytotoxicity.
Q2: Can I use this compound probes for quantitative measurements?
A2: Yes, but with careful consideration. While changes in fluorescence intensity can be used for quantitative analysis, it's important to be aware of factors that can influence the signal, such as probe concentration, photobleaching, and environmental sensitivity. For more robust quantitative measurements, consider ratiometric imaging if your probe exhibits dual emission, or fluorescence lifetime imaging (FLIM), which is less sensitive to concentration and excitation intensity fluctuations.[14]
Q3: How should I store my this compound probes?
A3: Stock solutions should be stored in a dark, dry place, typically at -20°C or below, to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q4: What are some common quenchers for naphthoxazole fluorescence?
A4: Fluorescence quenching is a process that decreases the fluorescence intensity.[15][16] Common quenchers for aromatic fluorophores include:
-
Dissolved Oxygen: A well-known collisional quencher.[10]
-
Heavy Metal Ions: Ions like Cu²⁺ can be effective quenchers.[10][15]
-
Halide Ions: Iodide and bromide ions can act as collisional quenchers.[10]
-
Nitroaromatic Compounds: These can quench fluorescence through the formation of a ground-state complex.[17][18]
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Spectra
This protocol outlines the steps to determine the ideal spectral settings for your MNO probe in your specific experimental buffer.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Experimental buffer or solvent
-
Fluorescence spectrophotometer
-
Fluorescence cuvette
Procedure:
-
Prepare a working solution: Dilute the stock solution to a final concentration of approximately 1-5 µM in your experimental buffer.
-
Record the absorption spectrum: Use a UV-Vis spectrophotometer to record the absorption spectrum and identify the absorption maximum (λabs).
-
Record the emission spectrum: Set the excitation wavelength of the fluorescence spectrophotometer to the determined λabs. Scan a range of emission wavelengths (e.g., 350 nm to 600 nm) to find the emission maximum (λem).
-
Record the excitation spectrum: Set the emission wavelength of the spectrophotometer to the determined λem. Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) to confirm the optimal excitation wavelength.
Protocol 2: General Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining live cells with MNO probes.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
MNO probe stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging dish and allow them to adhere and grow to the desired confluency.[19]
-
Probe Loading: Prepare a working solution of the MNO probe in pre-warmed cell culture medium. A typical starting concentration is 1-10 µM.[13]
-
Staining: Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[13]
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or medium to remove any unbound probe.[13]
-
Imaging: Add fresh, pre-warmed medium to the cells and image them using a fluorescence microscope equipped with the appropriate filter sets for your MNO probe.
Data Visualization
Workflow for Troubleshooting Low Fluorescence Signal
Caption: A logical workflow for diagnosing and resolving issues of low or no fluorescence signal.
Factors Influencing MNO Fluorescence
Caption: Key intrinsic and environmental factors that modulate the fluorescence signal of MNO probes.
Quantitative Data Summary
| Parameter | Typical Range/Value | Potential Impact on Signal | Reference |
| Excitation Max (λex) | ~340-380 nm | Mismatched λex leads to inefficient excitation and low signal. | [10] |
| Emission Max (λem) | ~380-550+ nm | Highly solvent-dependent; shifts indicate changes in microenvironment polarity. | [5][20] |
| Working Concentration | 1-10 µM (in vitro) | Too low: weak signal. Too high: self-quenching, background. | [13] |
| Quantum Yield (ΦF) | Variable | Decreases in polar, protic solvents, leading to lower intensity. | [3] |
| Photostability | Moderate | Can be susceptible to photobleaching, causing signal decay over time. | [9] |
References
- 1. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. biotium.com [biotium.com]
- 8. Troubleshooting - Thermott [thermott.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies [mdpi.com]
- 15. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 20. New solvatochromic probes: performance enhancement via regulation of excited state structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Unexpected Results in 2-Methylnaphth[2,3-d]oxazole Experiments
Welcome to the technical support center for research and development involving 2-Methylnaphth[2,3-d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to address common and unexpected challenges encountered during the synthesis, purification, and application of this versatile heterocyclic compound.
Section 1: Synthesis and Purification Issues
The successful synthesis and purification of this compound are foundational to any subsequent experimental work. This section addresses common hurdles in obtaining a high-purity final product.
Question 1: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I optimize the reaction?
Low yields are a frequent issue in multi-step organic syntheses. For this compound, several factors could be at play, primarily related to the chosen synthetic route. A common and effective method involves a cascade oxazole-benzannulation of ortho-alkynylamidoarylketones.[1]
Potential Causes and Optimization Strategies:
-
Purity of Starting Materials: Impurities in your precursors, such as the ortho-alkynylamidoarylketones, can significantly hinder the reaction.
-
Troubleshooting: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them before proceeding with the synthesis.[2]
-
-
Inefficient Cyclization: The key ring-forming step may not be proceeding to completion.
-
Troubleshooting: Ensure your reaction conditions are optimal. This includes the choice of catalyst (e.g., Ag(I) acid), solvent, and temperature.[1] Experiment with slightly higher temperatures or longer reaction times, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.
-
Troubleshooting: Analyze your crude product by LC-MS or GC-MS to identify potential side products. Understanding the nature of these impurities can help in optimizing the reaction conditions to minimize their formation. For instance, in related oxazole syntheses, incomplete cyclodehydration can be an issue, which can be addressed by using a more potent dehydrating agent.[3]
-
-
Product Loss During Work-up and Purification: Significant amounts of your product may be lost during extraction, washing, and chromatography.
-
Troubleshooting: Optimize your purification protocol. For column chromatography, a careful selection of the solvent system is crucial for good separation. Recrystallization can also be an effective purification method for crystalline products like this compound.[4]
-
Section 2: Spectroscopic Analysis and Characterization
Accurate characterization of this compound is critical to confirm its identity and purity. This section addresses common discrepancies in spectroscopic data.
Question 2: The ¹H NMR spectrum of my synthesized this compound shows unexpected peaks. How do I interpret these and what could be their origin?
Unexpected peaks in an NMR spectrum can be unsettling, but they provide valuable clues about the composition of your sample.
Possible Origins of Unexpected Peaks:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate) are frequently observed.
-
Troubleshooting: Compare the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities. Ensure your sample is thoroughly dried under high vacuum to remove any residual solvent.
-
-
Unreacted Starting Materials or Intermediates: If the reaction did not go to completion, you might see signals from your precursors.
-
Troubleshooting: Compare the spectrum of your product with the NMR spectra of your starting materials. If unreacted starting materials are present, further purification is necessary.
-
-
Isomeric Impurities: Depending on the synthetic route, the formation of isomers is possible. For instance, syntheses starting from 2-amino-3-naphthol could potentially lead to the formation of 2-Methylnaphth[1,2-d]oxazole as a byproduct.
-
Degradation Products: this compound, while relatively stable, can degrade under certain conditions (e.g., exposure to strong acids/bases or prolonged exposure to light).
-
Troubleshooting: If you suspect degradation, re-purify a small sample and immediately acquire a fresh NMR spectrum. Store the compound in a cool, dark, and dry place.
-
Typical ¹H NMR Data for Naphthoxazole Derivatives:
| Compound | Key ¹H NMR Signals (in DMSO-d₆) |
| N-Phenylnaphtho[2,3-d]oxazol-2-amine | δ 10.9 (brs, 1H, NH), 7.93–7.90 (m, 3H, Ar-H), 7.84 (s, 1H, Ar-H), 7.79 (d, J = 8.0 Hz, 2H, Ar-H), 7.42–7.37 (m, 4H, Ar-H), and 7.05 (t, J = 7.6 Hz, 1H, Ar-H) ppm.[7] |
Section 3: Reactivity and Stability
Understanding the reactivity and stability of this compound is crucial for its application in further chemical transformations or biological assays.
Question 3: My this compound sample appears to be degrading over time. What are the potential degradation pathways and how can I improve its stability?
The stability of heterocyclic compounds can be influenced by various factors. The oxazole ring itself can be susceptible to certain chemical transformations.
Potential Degradation Pathways:
-
Hydrolysis: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, leading to the formation of an aminoketone derivative.
-
Oxidation: While the fused naphthalene ring system provides some stability, the oxazole moiety can be oxidized, especially in the presence of strong oxidizing agents.[8]
-
Photodecomposition: Aromatic heterocyclic compounds can be light-sensitive. Prolonged exposure to UV light may lead to decomposition.
Strategies for Enhancing Stability:
-
Storage Conditions: Store this compound in a tightly sealed container, protected from light, in a cool and dry environment.[9] An inert atmosphere (e.g., argon or nitrogen) can also be beneficial.
-
pH Control: When used in solution, maintain a neutral pH to avoid acid or base-catalyzed degradation.
-
Avoid Incompatible Reagents: Be mindful of the reagents used in subsequent reactions. Avoid strong oxidizing agents unless a specific transformation of the oxazole ring is desired.
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of this compound.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with this compound?
While specific toxicity data for this compound may be limited, it is prudent to handle it with the care afforded to all novel chemical entities. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[9] Avoid inhalation of dust or vapors and prevent skin and eye contact.[9]
Q2: Can I use this compound in biological assays?
Yes, naphthoxazole derivatives are of interest in medicinal chemistry due to their potential biological activities.[6] However, it is essential to first assess the compound's purity and solubility in biologically compatible solvents. A preliminary cytotoxicity assay is also recommended to determine a suitable concentration range for your experiments. The extended π-conjugated system in naphthoxazoles can also lead to fluorescence, which might be useful for imaging applications but could also interfere with certain fluorescence-based assays.[10]
Q3: Where can I find reliable spectroscopic data for this compound for comparison?
Several chemical databases and suppliers provide spectroscopic data for this compound. Reputable sources include PubChem, ChemicalBook, and the spectral databases of major chemical suppliers.[5][11] Always cross-reference data from multiple sources when possible.
References
- 1. Synthesis of Naphtho[2,3- d]oxazoles via Ag(I) Acid-Mediated Oxazole-Benzannulation of ortho-Alkynylamidoarylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound(20686-66-2) MS spectrum [chemicalbook.com]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. echemi.com [echemi.com]
- 10. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3- d]oxazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of 2-Methylnaphth[2,3-d]oxazole Derivatives
Last Updated: January 7, 2026
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylnaphth[2,3-d]oxazole derivatives. These compounds are of significant interest due to their unique fluorescent and electronic properties, which make them valuable as fluorescent probes and in the development of organic light-emitting diodes (OLEDs).[1][2] However, a significant challenge in their practical application is their susceptibility to photodegradation, or photobleaching, which can limit the duration and quality of experiments.[3]
This guide is designed to provide you with in-depth technical assistance to address and overcome photostability issues. We will explore the common causes of photodegradation and offer a range of troubleshooting strategies, from simple formulation adjustments to more advanced chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a problem for my this compound derivatives?
Photodegradation, or photobleaching, is the irreversible photochemical destruction of a molecule upon exposure to light.[4] For fluorescent molecules like this compound derivatives, this results in a loss of fluorescence. This is a critical issue as it can lead to a diminished signal in fluorescence microscopy, inaccurate quantification in assays, and a reduced lifespan for devices like OLEDs.[3][5]
Q2: What are the primary mechanisms behind the photodegradation of these compounds?
While the exact mechanisms can be complex and compound-specific, photodegradation of organic fluorophores often involves the molecule in its excited triplet state reacting with molecular oxygen.[6][7] This interaction can generate highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which then attack the fluorophore, leading to its decomposition.[3][6][8] The extended π-conjugated system of the naphthoxazole core, while responsible for its desirable optical properties, can also be susceptible to attack by these ROS.[1]
Q3: Are there any general indicators that my compound is undergoing photodegradation?
The most obvious sign is a decrease in fluorescence intensity over time during continuous exposure to an excitation light source. Other indicators can include a color change in the sample (photobleaching), the appearance of a precipitate as the degraded product may be less soluble, and a cloudy appearance of the product.[9]
Troubleshooting Guide
This section is designed to help you diagnose and solve common photostability problems you may encounter during your experiments.
Problem 1: Rapid loss of fluorescence signal during microscopy.
Potential Cause 1: High excitation light intensity.
-
Explanation: The rate of photobleaching is often directly proportional to the intensity of the excitation light.[5] Using a higher intensity than necessary accelerates the degradation process.
-
Solution:
-
Reduce the power of your light source (e.g., laser, lamp) to the lowest level that still provides an adequate signal-to-noise ratio.
-
Use neutral density filters to attenuate the light intensity.
-
Minimize the exposure time by using shorter camera exposure settings or by only illuminating the sample when acquiring data.
-
Potential Cause 2: Presence of molecular oxygen.
-
Explanation: As mentioned in the FAQs, molecular oxygen is a key mediator of photobleaching for many organic fluorophores.[6][7]
-
Solution:
-
Oxygen Scavenging Systems: For in vitro experiments, you can add an oxygen scavenging system to your buffer. A common system is the combination of glucose oxidase and catalase (GOX/CAT) in the presence of glucose.
-
Degassing: Degas your solvents and solutions by sparging with an inert gas like nitrogen or argon before use.
-
Potential Cause 3: Inappropriate solvent or buffer pH.
-
Explanation: The local chemical environment can significantly influence the photostability of a fluorophore. The pH of the medium can affect the electronic state of the molecule and its susceptibility to photodegradation.
-
Solution:
-
Empirically test a range of buffered solutions with different pH values to determine the optimal conditions for your specific derivative.
-
Avoid solvents that are known to generate free radicals under illumination.
-
Problem 2: Inconsistent results in photostability assays.
Potential Cause 1: Lack of a standardized protocol.
-
Explanation: To obtain reproducible results, it is crucial to have a consistent and well-defined protocol for assessing photostability.
-
Solution: Implement a standardized protocol that controls for key variables such as light source intensity and wavelength, sample concentration, temperature, and oxygen concentration. A detailed protocol for assessing photostability is provided in the "Experimental Protocols" section below.
Potential Cause 2: Fluctuation in light source output.
-
Explanation: The output of lamps and lasers can fluctuate over time, leading to inconsistent rates of photobleaching.
-
Solution:
-
Regularly measure the power of your light source at the sample plane using a photometer.
-
Allow your light source to warm up and stabilize before starting your experiment.
-
Problem 3: Compound degrades even with the use of standard antioxidants.
Potential Cause 1: Ineffective antioxidant for the specific degradation pathway.
-
Explanation: Not all antioxidants are equally effective for all fluorophores. The choice of antioxidant should be tailored to the specific reactive species involved in the photodegradation of your compound.
-
Solution:
-
Triplet State Quenchers: If the degradation primarily proceeds through the triplet state, consider using triplet state quenchers like cyclooctatetraene (COT).[3][10]
-
Reducing and Oxidizing Systems (ROXS): A combination of a reducing agent (e.g., ascorbic acid, Trolox) and an oxidizing agent can be more effective at recycling the fluorophore from its dark states back to the emissive ground state.[7][11]
-
Potential Cause 2: Insufficient local concentration of the photostabilizer.
-
Explanation: For the photostabilizer to be effective, it needs to be in close proximity to the fluorophore.
-
Solution:
Experimental Protocols
Protocol 1: Standardized Photostability Assessment
This protocol provides a method for quantifying the photostability of your this compound derivatives.
Materials:
-
Your this compound derivative
-
Spectrophotometer
-
Fluorometer with a time-course measurement mode
-
Controlled light source (e.g., xenon lamp with a monochromator or a laser)
-
Photometer
-
Quartz cuvette
-
Solvent or buffer of choice
Procedure:
-
Sample Preparation: Prepare a solution of your compound at a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Initial Measurements:
-
Measure the initial absorbance spectrum of the solution.
-
Measure the initial fluorescence intensity (F₀) at the emission maximum.
-
-
Photobleaching:
-
Continuously illuminate the sample in the fluorometer with the excitation light source at a constant, measured intensity.
-
Record the fluorescence intensity (F(t)) at regular intervals over time.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
The photobleaching quantum yield (Φ_b) can also be calculated if the photon flux is known.
-
Controls:
-
A "dark control" sample should be kept in the same conditions but without light exposure to ensure that the observed decrease in fluorescence is due to photobleaching and not other degradation pathways.
-
If testing stabilizers, a control sample without the stabilizer should be run in parallel.
Protocol 2: Application of a ROXS Photostabilizing Buffer
This protocol describes how to prepare and use a common ROXS buffer to enhance photostability.
Materials:
-
Your this compound derivative stock solution
-
Buffer (e.g., PBS, TRIS)
-
Ascorbic acid (Vitamin C)
-
Methyl viologen
-
Oxygen scavenging system (e.g., GOX/CAT and glucose)
Procedure:
-
Prepare a stock solution of the ROXS components:
-
1 M ascorbic acid in water (prepare fresh).
-
100 mM methyl viologen in water.
-
-
Prepare the final imaging buffer immediately before use:
-
To your standard imaging buffer, add the oxygen scavenging system (e.g., glucose to 10 mM, glucose oxidase to 0.5 mg/mL, and catalase to 0.1 mg/mL).
-
Add ascorbic acid to a final concentration of 1-2 mM.
-
Add methyl viologen to a final concentration of 100-200 µM.
-
Add your this compound derivative to the desired final concentration.
-
-
Use the prepared buffer for your experiment.
Note: The optimal concentrations of the ROXS components may need to be empirically determined for your specific compound and experimental setup.
Advanced Strategies for Enhancing Photostability
For applications requiring very high photostability, the following advanced strategies can be considered:
| Strategy | Description | Key Advantages |
| Structural Modification | Introduction of electron-withdrawing or donating groups at specific positions on the naphthoxazole core to alter the electronic properties and reduce the lifetime of the triplet state. | Can lead to intrinsically more stable compounds. |
| Formulation in Nanocarriers | Encapsulation of the derivative in nanoparticles, liposomes, or micelles.[13] | Provides a protective microenvironment that can shield the molecule from reactive species and oxygen.[14] |
| Inclusion Complexation | Formation of a complex with a host molecule, such as a cyclodextrin.[9] | Can sterically hinder the interaction of the fluorophore with oxygen and other reactive species.[9] |
Visualizing Photodegradation and Protection
General Photodegradation Pathway
The following diagram illustrates a simplified, common pathway for the photodegradation of an organic fluorophore (F).
Caption: Simplified Jablonski diagram showing the pathway to photodegradation via the triplet state and ROS generation.
Troubleshooting Workflow for Photostability Issues
This workflow provides a logical sequence of steps to diagnose and resolve photostability problems.
Caption: A step-by-step workflow for troubleshooting photostability issues with this compound derivatives.
References
- 1. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultra-stable organic fluorophores for single-molecule research. | Semantic Scholar [semanticscholar.org]
- 13. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
Navigating Naphthoxazole Synthesis: A Technical Support Center
Welcome to the technical support center dedicated to the synthesis of naphthoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important heterocyclic scaffold. Naphthoxazoles are privileged structures in medicinal chemistry and materials science, and their efficient synthesis is crucial for advancing research in these fields.[1][2][3] This resource provides practical, field-proven insights in a question-and-answer format to directly address specific issues you may encounter in your laboratory.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and challenges faced during naphthoxazole synthesis.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in naphthoxazole synthesis can stem from several factors. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[4] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[4][5] Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting materials.[4]
-
Purity of Reagents and Solvents: Impurities in starting materials, such as the aminonaphthol or the carboxylic acid/aldehyde, can lead to side reactions and incomplete conversion.[4] Always use reagents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[4] If your specific synthetic route is sensitive to these, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.
Q2: I'm observing the formation of a dark, tar-like substance in my reaction mixture. What's causing this and how can I prevent it?
Tar formation is a common issue, particularly in acid-catalyzed reactions.[6] This is often due to the decomposition of starting materials or the desired product under harsh reaction conditions. To mitigate this:
-
Control the Temperature: Avoid excessive heating. A gradual increase in temperature or running the reaction at a lower temperature for a longer duration might be beneficial.
-
Optimize Catalyst Loading: If using an acid catalyst, try reducing the amount. In some cases, a milder catalyst might be more suitable.
-
Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas can sometimes prevent oxidative side reactions that lead to tar formation.
Q3: Purification of my naphthoxazole derivative is proving difficult. What are some effective strategies?
The purification of N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel.[7] Here are a few approaches:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or dichloromethane/methanol) is a good starting point.
-
Additives: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help reduce tailing on silica gel for basic naphthoxazole derivatives.
-
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products.[8] Experiment with different solvent pairs (e.g., ethanol/water, dichloromethane/hexane) to find the optimal conditions.
-
Alternative Chromatography: For particularly challenging separations, consider techniques like high-speed counter-current chromatography, which has been successfully used for the separation of naphthoxazole derivatives.[8]
Troubleshooting Guides
This section provides more in-depth guidance on specific problems you might encounter at different stages of your synthesis.
Guide 1: Issues in the Condensation of Aminonaphthols with Carboxylic Acids or Aldehydes
This is a very common and direct route to naphthoxazoles.
Problem: Incomplete reaction or formation of multiple products.
-
Underlying Cause: The condensation reaction to form the oxazole ring is an equilibrium process. Inefficient water removal can drive the reaction backward, leading to incomplete conversion. Side reactions, such as the formation of regioisomers or self-condensation of the aldehyde, can also occur.
-
Solutions:
-
Azeotropic Water Removal: If your solvent allows, use a Dean-Stark apparatus to remove water as it is formed. Toluene or xylene are common solvents for this purpose.
-
Dehydrating Agents: The use of dehydrating agents like molecular sieves can also be effective.
-
Catalyst Choice: For condensations with carboxylic acids, a catalyst is often required. Polyphosphoric acid (PPA) is a common choice, but it can be harsh.[9] Milder catalysts like samarium triflate in an aqueous medium have also been reported.[10] For condensations with aldehydes, an oxidizing agent is often needed to facilitate the cyclization.
-
| Parameter | Recommendation | Rationale |
| Solvent | Toluene, Xylene | Allows for azeotropic removal of water. |
| Catalyst (for carboxylic acids) | Polyphosphoric Acid (PPA), Eaton's Reagent | Promote condensation and cyclization. |
| Catalyst (for aldehydes) | FeCl₃, O₂ | Oxidative cyclization to form the oxazole ring.[9] |
| Temperature | Reflux | To drive the reaction to completion and remove water. |
Guide 2: Challenges in Three-Component Annulation Reactions
Modern methods often employ multi-component reactions for efficiency. A notable example is the synthesis of 2-aminonaphthoxazoles from a nitrosonaphthol, dichloromethane, and a secondary amine.[11]
Problem: Low yield of the desired 2-aminonaphthoxazole.
-
Underlying Cause: The formation of the key iminium ion intermediate may be inefficient, or side reactions may be competing with the desired annulation.
-
Solutions:
-
Base Optimization: The choice and stoichiometry of the base are crucial. A screen of different bases (e.g., KOAc, Et₃N) and their equivalents can significantly impact the yield.
-
Reaction Time and Temperature: These reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration (e.g., up to 36 hours) at the optimal temperature (e.g., refluxing dichloromethane).[11]
-
Amine Substrate: This reaction is reported to be selective for non-conjugated secondary amines. Primary aliphatic amines and aromatic amines may not yield the desired product under these conditions.[11]
-
| Parameter | Recommendation | Rationale |
| Base | KOAc (2 equiv.) | Facilitates the formation of the iminium ion intermediate.[11] |
| Amine | Secondary aliphatic amine (4 equiv.) | Acts as both a reactant and a base. The excess drives the reaction forward.[11] |
| Solvent | Dichloromethane (reflux) | Serves as both the solvent and the C2 source for the oxazole ring.[11] |
| Reaction Time | 36 hours | To ensure complete conversion. |
Experimental Protocols
Protocol 1: General Procedure for Naphthoxazole Synthesis via Condensation with an Aldehyde
This protocol is a generalized procedure based on common literature methods for the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones.[12]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-3-halonaphthoquinone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Aldehyde: Add the appropriate aromatic aldehyde (1.1 eq) to the solution.
-
Reaction Initiation: Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl) or an oxidizing agent, depending on the specific substrate.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate a key reaction mechanism and a logical troubleshooting workflow.
Mechanism: A Plausible Pathway for Three-Component Synthesis of 2-Aminonaphthoxazole
Caption: Proposed mechanism for the three-component synthesis of 2-aminonaphthoxazole.
Workflow: Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in naphthoxazole synthesis.
References
- 1. Synthesis, molecular structure, DNA interaction and antioxidant activity of novel naphthoxazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. Proline selective labeling via on-site construction of naphthoxazole (NapOx) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
optimization of reaction conditions for synthesizing naphthoxazoles
Technical Support Center: Optimization of Naphthoxazole Synthesis
Welcome to the technical support center for naphthoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing naphthoxazole derivatives. Naphthoxazoles are privileged heterocyclic scaffolds found in numerous biologically active compounds and advanced materials. However, their synthesis can present challenges, from low yields to persistent impurities.
This document provides in-depth, experience-driven troubleshooting advice and robust protocols to help you optimize your reaction conditions and achieve reliable, high-quality results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of naphthoxazoles, particularly through the common route of condensing an aminonaphthol with an aldehyde or its derivative.
Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yield is the most common hurdle in naphthoxazole synthesis. A systematic approach to troubleshooting is essential.[1]
-
Cause 1: Purity and Stability of Starting Materials.
-
Insight: 1-Amino-2-naphthol and its isomers are highly susceptible to aerial oxidation, which can significantly inhibit the reaction. Oxidized starting material often presents as a dark, discolored solid instead of a light tan or off-white powder.
-
Solution:
-
Assess Purity: Always check the purity of your aminonaphthol starting material by TLC or ¹H NMR before use.
-
Use Fresh Reagents: Use freshly purchased or purified aminonaphthol. If oxidation is suspected, purify the material by recrystallization under an inert atmosphere.
-
Inert Atmosphere: Handle the aminonaphthol and set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during the reaction.[2]
-
-
-
Cause 2: Suboptimal Reaction Conditions (Temperature & Time).
-
Insight: The condensation and subsequent cyclization to form the oxazole ring are often temperature-dependent. Insufficient heat can lead to the stalling of the reaction at the intermediate Schiff base stage, while excessive heat can cause decomposition and side product formation.
-
Solution:
-
Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the heat in 10-20 °C increments, monitoring by TLC. Many protocols require elevated temperatures (e.g., 80-120 °C).[3]
-
Time Study: An incomplete reaction is a frequent cause of low yields.[1] Extend the reaction time and monitor its progress at regular intervals (e.g., every 2-4 hours) until the starting material is consumed.
-
-
-
Cause 3: Inefficient Catalysis.
-
Insight: Many synthetic routes rely on a catalyst to promote the cyclization step. The catalyst's activity, loading, and compatibility with the substrates are critical.
-
Solution:
-
Catalyst Choice: The choice of catalyst, whether a Lewis acid (e.g., In(OTf)₃, ZnCl₂), Brønsted acid, or a transition metal complex, can dramatically affect the outcome.[4][5] Literature precedents for similar substrates are the best starting point.
-
Check Catalyst Activity: Ensure your catalyst is active and not "poisoned" by impurities or moisture. For moisture-sensitive catalysts, use anhydrous solvents and proper handling techniques.[6]
-
Optimize Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction. Conversely, excessive catalyst can sometimes promote side reactions. Perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.
-
-
Question 2: I'm observing multiple spots on my TLC, suggesting significant side product formation. What are the likely side products and how can I minimize them?
Side product formation directly consumes your starting materials and complicates purification.
-
Common Side Product 1: Stable Schiff Base Intermediate.
-
Insight: The initial condensation of the aminonaphthol and aldehyde forms a Schiff base (imine). If the subsequent intramolecular cyclization is slow, this intermediate can accumulate.
-
Solution: This issue is often linked to suboptimal temperature or catalysis. Increasing the temperature or adding an appropriate catalyst (e.g., a mild acid) can facilitate the ring-closing step.
-
-
Common Side Product 2: Oxidation Products.
-
Insight: As mentioned, the aminonaphthol is prone to oxidation. This can lead to highly colored, often polymeric, byproducts that are difficult to separate.
-
Solution: The most effective preventative measure is to run the reaction under a rigorously inert atmosphere (N₂ or Ar).[2] Degassing the solvent prior to use is also recommended.
-
-
Common Side Product 3: Self-Condensation of Aldehyde.
-
Insight: Under certain conditions (particularly with basic catalysts or high temperatures), some aldehydes can undergo self-condensation reactions.
-
Solution: Adjusting the reaction conditions, such as lowering the temperature or changing the catalyst, can suppress this side reaction.[2] Ensuring the proper stoichiometry is also critical.
-
Troubleshooting Flowchart
Here is a visual guide to diagnosing and solving common issues in naphthoxazole synthesis.
Caption: A troubleshooting decision tree for low-yield naphthoxazole synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for naphthoxazole synthesis?
-
The optimal solvent depends heavily on the specific reactants and catalyst. High-boiling point aprotic solvents like toluene, xylene, or dioxane are commonly used to allow for higher reaction temperatures.[4] In some modern, greener protocols, solvent-free conditions or alternative media like ionic liquids have been successfully employed.[7][8]
-
-
Q2: How do I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC) is the most straightforward method.[1] Use a suitable solvent system (e.g., a hexane/ethyl acetate mixture) to achieve good separation between your starting materials, intermediates, and the final product. The naphthoxazole product is typically more nonpolar than the aminonaphthol starting material and should have a higher Rf value. UV light is usually sufficient for visualization due to the aromatic nature of the compounds.
-
-
Q3: My purified product is still colored. How can I decolorize it?
-
Trace amounts of oxidized impurities can cause discoloration. If column chromatography does not yield a colorless product, a final recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be effective. Sometimes, treating a solution of the product with a small amount of activated charcoal, followed by hot filtration, can remove colored impurities.
-
-
Q4: Can I use a carboxylic acid instead of an aldehyde?
-
Yes, condensing aminonaphthols with carboxylic acids (or their derivatives like acyl chlorides) is another major route. This pathway often requires different conditions, such as strong dehydrating agents (e.g., polyphosphoric acid (PPA)) or coupling agents, and typically requires higher temperatures to drive the condensation and cyclization.
-
Data Summary & Reference Tables
For a typical synthesis involving 1-amino-2-naphthol and a substituted benzaldehyde, reaction conditions can be optimized by screening several parameters.
Table 1: Effect of Catalyst on Naphthoxazole Synthesis
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | Toluene | 110 | 12 | <10 | Hypothetical |
| p-TSA (10) | Toluene | 110 | 8 | 65 | General Acid Cat. |
| In(OTf)₃ (5) | Toluene | 110 | 4 | 85 | [5] |
| CuI (10) | p-xylene | 120 | 18 | 70-85 | [3] |
| KHSO₄ (15) | Solvent-free | 120 | 0.5-1 | 83-96 |[8] |
Note: Yields are highly substrate-dependent. This table serves as a general guide for initial optimization studies.
Experimental Protocols
Protocol 1: General Procedure for Indium-Catalyzed Synthesis of 2-Aryl-naphtho[1,2-d]oxazoles
This protocol is adapted from methodologies employing Lewis acid catalysis, which is known for its efficiency under mild conditions.[5]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-amino-2-naphthol (1.0 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the substituted aromatic aldehyde (1.1 mmol, 1.1 eq).
-
Catalyst Addition: Add Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 110 °C (oil bath temperature) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure naphthoxazole product.
Workflow Diagram
Caption: Step-by-step workflow for a typical naphthoxazole synthesis protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Multi-Component Synthesis of Amidoalkyl Naphthols with Potassium Hydrogen Sulfate as Catalyst under Solvent-Free Condition | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
Validation & Comparative
A Comparative Guide to Naphthoxazole-Based Fluorophores: Evaluating 2-Methylnaphth[2,3-d]oxazole Against Common Fluorescent Dyes
<
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts experimental outcomes. While a vast arsenal of commercial dyes exists, the exploration of novel fluorophore scaffolds remains a key driver of innovation in fluorescence imaging and sensing. This guide provides an in-depth comparison of 2-Methylnaphth[2,3-d]oxazole, a member of the promising naphthoxazole class of compounds, against established fluorescent dyes.
Naphthoxazole derivatives are gaining attention for their unique photophysical properties, including the potential for large Stokes shifts and sensitivity to their local environment, making them attractive candidates for development as fluorescent probes.[1][2][3] A systematic review of recent literature highlights that naphthoxazole derivatives, in particular, have been frequently evaluated for their potential as DNA fluorescent probes, often showing enhanced fluorescence upon binding.[1][2][4]
This guide will objectively compare the known properties of the naphthoxazole scaffold with widely used blue-fluorescent dyes—DAPI, Coumarin 1, and the environmentally sensitive probe 8-Anilino-1-naphthalenesulfonic acid (ANS)—to provide a framework for evaluating its potential in various research applications.
Section 1: Photophysical Profile of Naphthoxazole Derivatives
The core of this compound is a fused naphthalene and oxazole ring system. This extended π-conjugated system is responsible for its fluorescence.[5] While specific, validated photophysical data for the 2-methyl derivative is not extensively published in readily available literature, studies on closely related N-arylnaphtho[2,3-d]oxazol-2-amines show fluorescence in the 340–430 nm region in chloroform.[6][7] These related compounds exhibit absorption maxima around 330 nm and emission maxima between 339-357 nm.[6] This places the naphthoxazole core firmly in the UV-to-blue region of the spectrum, making it a potential alternative to other dyes in this class.
A key characteristic of many naphthoxazole derivatives is a significant Stokes shift (the separation between absorption and emission maxima), which is a highly desirable feature for minimizing self-quenching and bleed-through in multicolor imaging experiments.[3]
Section 2: Comparative Analysis Against Benchmark Dyes
To contextualize the potential of this compound, we compare its expected properties with three widely used fluorescent probes.
-
DAPI (4′,6-diamidino-2-phenylindole): A classic DNA stain that preferentially binds to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA.[8][9] Its fluorescence is significantly enhanced upon binding to DNA.[9][10]
-
Coumarin 1: A versatile and popular blue-emitting fluorophore known for its relatively high quantum yield.[11][12] Coumarins are used in a variety of applications, from laser dyes to enzyme substrates.[13][]
-
ANS (8-Anilino-1-naphthalenesulfonic acid): An environmentally sensitive probe. ANS is weakly fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence quantum yield and a blue-shift in its emission maximum when it binds to hydrophobic regions, such as those found in proteins or on membrane surfaces.[15][16]
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is heavily influenced by its quantitative photophysical characteristics. The following table summarizes the key data for our benchmark dyes.
| Property | DAPI (bound to dsDNA) | Coumarin 1 (in Ethanol) | ANS (bound to protein) | This compound (Estimated) |
| Excitation Max (λex) | ~358 nm[9][17] | ~373 nm[11][18] | ~380 nm | ~330 nm[6] |
| Emission Max (λem) | ~461 nm[9][17] | ~450 nm[12] | ~470 nm | ~340-360 nm[6] |
| Molar Extinction Coeff. (ε) | 27,000 M-1cm-1[10] | 23,500 M-1cm-1[11][18] | 7,600 M-1cm-1[19] | Not Available |
| Quantum Yield (Φf) | ~0.92[10] | ~0.50-0.73[11] | ~0.4 (40-fold increase) | Not Available |
| Key Feature | High affinity for dsDNA | High brightness | Environmentally sensitive | Potential for large Stokes shift |
Note: Data for this compound is estimated based on published values for structurally similar N-arylnaphtho[2,3-d]oxazol-2-amines.
Qualitative Discussion
From the data, we can infer several key points for consideration:
-
Spectral Niche: The naphthoxazole core appears to be more UV-excitable than the benchmark dyes, with a correspondingly shorter wavelength emission. This could be advantageous in applications requiring a dye spectrally distinct from common blue fluorophores like DAPI or Coumarin.
-
Environmental Sensitivity: The behavior of ANS suggests that small, rigid aromatic structures can be highly sensitive to their environment. Given that some naphthoxazole derivatives show enhanced fluorescence upon binding to DNA, it is plausible that this compound could also exhibit sensitivity to hydrophobic environments, a property that would need to be experimentally validated.[3][4]
-
Brightness and Photostability: The quantum yield and molar extinction coefficient are critical determinants of a dye's brightness. While these values are unknown for this compound, they are the most important parameters to determine experimentally. Similarly, photostability, or the dye's resistance to photobleaching, is a crucial factor for any imaging application, especially for time-lapse or single-molecule studies.[20][21][22][23]
Section 3: Experimental Protocols for In-House Validation
To rigorously evaluate a novel dye like this compound, a series of standardized experiments are required. Here, we provide trusted, self-validating protocols for key comparisons.
Workflow for Novel Fluorophore Characterization
The overall process involves characterizing the fundamental properties of the new dye and then comparing them directly to a well-known standard under identical conditions.
Caption: Workflow for characterizing a new fluorescent dye.
Protocol 1: Relative Fluorescence Quantum Yield Determination
The determination of fluorescence quantum yield (Φf) is essential for quantifying the efficiency of a fluorophore.[24] The relative method, comparing the test compound to a well-characterized standard, is the most common and reliable approach.[25][26][27]
Causality: This protocol relies on the principle that if two solutions (a standard and a test sample) have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[26] To ensure linearity and avoid inner filter effects, absorbance values must be kept low (typically below 0.1).[28]
Materials:
-
Test Compound (this compound)
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.5 M H2SO4, Φf = 0.54)
-
Spectroscopic grade solvent (e.g., Ethanol)
-
UV-Vis Spectrophotometer
-
Fluorometer with spectral correction capabilities
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the test compound and the standard, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.
-
Measure Absorbance: For each dilution, record the absorbance at the chosen excitation wavelength (e.g., 330 nm).
-
Measure Fluorescence: For each dilution, record the corrected fluorescence emission spectrum using the same excitation wavelength.
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test and standard compounds, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the test compound (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
Protocol 2: Photostability Assessment
Causality: Photostability is assessed by subjecting a dye to continuous illumination and measuring the rate at which its fluorescence intensity decreases. Comparing this decay rate to a stable benchmark dye under identical conditions provides a relative measure of its robustness for imaging applications.
Materials:
-
Test Compound (this compound)
-
Standard Dye for comparison (e.g., Coumarin 1)
-
Fluorometer or fluorescence microscope with time-lapse capability
-
Solvent
Procedure:
-
Prepare Samples: Prepare solutions of the test compound and the standard with matched absorbance at their respective excitation maxima.
-
Set Up Instrument: Place the sample in the fluorometer or on the microscope stage. Set the excitation and emission wavelengths.
-
Continuous Excitation: Expose the sample to continuous, constant-intensity excitation light.
-
Monitor Fluorescence: Record the fluorescence intensity at regular intervals over a prolonged period (e.g., 10-60 minutes).
-
Analyze Data: Plot the normalized fluorescence intensity as a function of time for both the test and standard dyes.
-
Compare: The compound that retains a higher percentage of its initial fluorescence over time is more photostable. The time taken for the intensity to drop to 50% (the photobleaching half-life) can be calculated for a quantitative comparison.
Section 4: Potential Applications and Future Directions
Based on this comparative analysis, this compound and its derivatives represent a class of fluorophores with considerable potential.
Caption: Potential applications based on naphthoxazole properties.
-
DNA/RNA Probes: The demonstrated affinity of some naphthoxazoles for DNA makes this a primary area for investigation.[1][2][4] Their smaller size compared to fluorescent proteins could offer advantages in minimizing structural perturbation of the target biomolecule.[29]
-
Environmental Probes: If proven to be sensitive to solvent polarity, these compounds could be developed into probes for protein binding sites, conformational changes, or membrane dynamics, similar to ANS.[15][30]
-
Multicolor Imaging: A robust, photostable UV-excitable dye provides another channel for multicolor experiments, complementing the more common blue, green, and red fluorophores.
The critical next step is the thorough experimental characterization of this compound. Determining its quantum yield, molar extinction coefficient, photostability, and environmental sensitivity will definitively position its utility relative to the vast landscape of existing fluorescent dyes.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3- d]oxazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. DAPI | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. omlc.org [omlc.org]
- 12. Spectrum [Coumarin 1] | AAT Bioquest [aatbio.com]
- 13. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. betalifesci.com [betalifesci.com]
- 18. PhotochemCAD | Coumarin 1 [photochemcad.com]
- 19. interchim.fr [interchim.fr]
- 20. pubs.acs.org [pubs.acs.org]
- 21. blog.addgene.org [blog.addgene.org]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. | Semantic Scholar [semanticscholar.org]
- 24. benchchem.com [benchchem.com]
- 25. agilent.com [agilent.com]
- 26. chem.uci.edu [chem.uci.edu]
- 27. researchgate.net [researchgate.net]
- 28. rsc.org [rsc.org]
- 29. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity in 2-Methylnaphth[2,3-d]oxazole-Based Fluorescent Sensors
This guide provides an in-depth analysis of the principles, experimental design, and comparative performance related to the cross-reactivity of fluorescent sensors built upon the 2-Methylnaphth[2,3-d]oxazole scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind sensor selectivity, offering a framework for designing and validating highly specific molecular probes.
Introduction: The Naphthoxazole Scaffold and the Imperative of Selectivity
The this compound core is a fused aromatic heterocyclic system that exhibits intrinsic fluorescence, making it an attractive scaffold for the development of chemical sensors.[1][2] Its rigid, planar structure and extended π-conjugated system provide a stable and photophysically active platform.[1] The true power of these molecules as sensors, however, is unlocked by functionalizing the core structure to create specific recognition sites for target analytes. This functionalization dictates the sensor's affinity for its target, but it also introduces the potential for off-target interactions, or cross-reactivity.
In any sensing application—from environmental monitoring of heavy metals to cellular imaging of biological analytes—selectivity is paramount.[3][4] A sensor that responds to multiple analytes in a complex mixture produces ambiguous and unreliable data. Therefore, rigorous cross-reactivity studies are not merely a validation step; they are a foundational component of sensor design and development, ensuring the trustworthiness and accuracy of experimental results.
Part 1: The Sensor Design Paradigm: From Fluorophore to Functional Probe
The fundamental design of a this compound-based sensor involves two key components: the naphthoxazole fluorophore, which acts as the signaling unit, and a covalently linked receptor (or binding site), which is responsible for analyte recognition. The interaction between the analyte and the receptor induces a change in the electronic properties of the fluorophore, leading to a measurable change in fluorescence intensity or wavelength (a "turn-on," "turn-off," or ratiometric response).[5][6]
The choice of receptor is the primary determinant of selectivity. For instance, incorporating moieties with specific coordination geometries and donor atoms can impart selectivity for certain metal ions, while acidic or basic groups can be used to target pH changes.[7][8] The challenge lies in designing a receptor that binds the target analyte with significantly higher affinity than any other potentially present species.
Caption: The fundamental mechanism of a naphthoxazole-based sensor.
Part 2: A Validated Workflow for Assessing Cross-Reactivity
To ensure the scientific integrity of a new sensor, a systematic cross-reactivity study is essential. The following workflow outlines a self-validating process for determining the selectivity of a this compound-based probe.
Caption: Standard experimental workflow for evaluating sensor cross-reactivity.
Detailed Experimental Protocol: Competitive and Direct Interference Assays
This protocol describes a general method for testing the selectivity of a sensor against a panel of potential interferents.
1. Materials and Reagents:
-
Synthesized this compound-based sensor.
-
High-purity solvent (e.g., DMSO, acetonitrile, or appropriate buffer).
-
Target analyte salt or solution.
-
A panel of potential interfering species (e.g., various metal salts, common anions, structurally similar molecules).[9]
-
Calibrated fluorescence spectrophotometer.
2. Preparation of Solutions:
-
Sensor Stock (1 mM): Prepare a concentrated stock solution of the sensor in a suitable organic solvent like DMSO.
-
Analyte Stocks (10 mM): Prepare individual stock solutions of the target analyte and each potential interferent in a solvent that is miscible with the final assay medium (e.g., deionized water or buffer).
3. Experimental Procedure:
-
Control (Sensor Only): In a cuvette, add the appropriate buffer or solvent. Add an aliquot of the sensor stock solution to reach the final working concentration (e.g., 10 µM). Record the fluorescence emission spectrum at the predetermined excitation wavelength.
-
Target Response: To the control cuvette, add a specific concentration of the target analyte (e.g., 2-5 equivalents). Allow the solution to incubate for a sufficient time for the binding to reach equilibrium (typically 5-30 minutes).[6] Record the fluorescence spectrum. A significant change in fluorescence confirms the sensor's response to the target.
-
Interference Studies (Bar Chart Method):
-
Prepare a series of cuvettes, each containing the sensor at its working concentration (e.g., 10 µM).
-
To each cuvette, add a single potential interferent at a concentration significantly higher than the target analyte (e.g., 10-100 equivalents).
-
To a final cuvette, add only the target analyte as a positive control.
-
Incubate all samples and record their fluorescence intensity at the peak emission wavelength.
-
Plot the results as a bar chart comparing the fluorescence response induced by the target analyte versus each potential interferent. A highly selective sensor will show a significant response only for the target analyte.
-
4. Causality Behind Experimental Choices:
-
Why use a high excess of interferents? This creates a "worst-case scenario" to rigorously challenge the sensor's selectivity. If the sensor remains unresponsive to a 100-fold excess of an interferent, it is considered highly selective.
-
Why perform both competitive and direct tests? A direct test (interferent only) checks if the species can elicit a signal on its own. A competitive test (target + interferent) checks if the interferent can displace the target from the receptor, thereby diminishing the signal. Both are crucial for a complete picture of cross-reactivity.
Part 3: Comparative Analysis of Naphthoxazole and Related Scaffolds
While comprehensive cross-reactivity data specifically for this compound sensors is emerging, we can draw valuable insights from structurally related benzoxazole and naphthofuran-based probes.[5][10][11] The following table summarizes the selectivity performance of various sensors from the literature, providing a comparative benchmark.
| Sensor Scaffold | Target Analyte | Key Interferents Tested (No Significant Interference Observed) | Interferents Causing a Response | Reference |
| Benzofuran Glycinamide | Fe³⁺ | Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Hg²⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺ | Cu²⁺ (fluorescence quenching due to paramagnetic nature) | [5][12] |
| Naphthofuran-based Schiff Base | Al³⁺ | Ag⁺, Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Fe³⁺, Hg²⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺ | None reported | [5] |
| Benzimidazole-based Probe | Co²⁺ | Ag⁺, Al³⁺, Ba²⁺, Ca²⁺, Cd²⁺, Cr³⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Pb²⁺, Zn²⁺ | Fe³⁺, Ni²⁺, Cu²⁺ (showed some quenching, but significantly less than Co²⁺) | [6] |
| Benzothiazole-based Probe | pH / Viscosity | Common metal ions and anions for pH sensing | Not applicable (physical parameter sensing) | [13] |
| Naphthoxazole Derivative | DNA | Not applicable (binding studies) | Not applicable (binding studies) | [11][14] |
Analysis and Insights:
From the comparative data, several principles emerge:
-
High Selectivity is Achievable: Functionalized heterocyclic sensors can achieve excellent selectivity against a wide array of common metal ions.[5][6]
-
Paramagnetic Quenching is a Common Interference: Metal ions like Cu²⁺ and Fe³⁺ are frequent sources of interference, not necessarily through competitive binding, but by quenching fluorescence via a photoinduced electron transfer (PET) mechanism.[5][6] This is a critical consideration in sensor design and data interpretation.
-
Structural Analogs are Key Test Cases: When designing a sensor for a specific ion, it is crucial to test against ions from the same group or with similar coordination preferences, as these are the most likely to cross-react.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel fluorescent sensors. Its robust photophysical properties and synthetic tractability allow for the creation of tailored probes for diverse analytes.[2][10][15] However, the ultimate utility of these sensors is dictated by their selectivity. This guide provides a comprehensive framework for the rigorous evaluation of cross-reactivity, grounded in established scientific principles and validated experimental workflows.
Future research should focus on designing receptor moieties that not only exhibit high affinity for their target but are also sterically and electronically shielded from common interferents. The development of ratiometric and lifetime-based sensors on the naphthoxazole platform could further enhance selectivity by minimizing interference from environmental factors and non-competitive quenching agents. By adhering to the principles of meticulous design and rigorous validation outlined here, researchers can unlock the full potential of this versatile fluorophore.
References
- 1. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 2. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3- d]oxazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives | MDPI [mdpi.com]
- 4. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemisgroup.us [chemisgroup.us]
- 6. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions | MDPI [mdpi.com]
- 7. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 12. researchgate.net [researchgate.net]
- 13. A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biori.periodikos.com.br [biori.periodikos.com.br]
- 15. Synthesis of Naphtho[2,3- d]oxazoles via Ag(I) Acid-Mediated Oxazole-Benzannulation of ortho-Alkynylamidoarylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking the Fluorescence Quantum Yield of 2-Methylnaphth[2,3-d]oxazole
For researchers, scientists, and professionals in drug development, the meticulous selection and characterization of fluorescent probes are paramount for the accuracy and reliability of experimental outcomes. The fluorescence quantum yield (Φ) stands as a critical performance metric, quantifying the efficiency of a molecule in converting absorbed photons into emitted light.[1] A higher quantum yield is often directly correlated with brighter fluorescence and enhanced sensitivity in various applications, from cellular imaging to high-throughput screening.
This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of 2-Methylnaphth[2,3-d]oxazole, a naphthoxazole derivative with potential applications in the development of fluorescent materials and dyes.[2] While specific quantum yield data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the necessary experimental protocols and comparative data to perform this crucial characterization in-house. Understanding the quantum yield of this compound is a key step in evaluating its potential as a robust fluorescent probe in diverse research and development settings.
The Principle of Relative Quantum Yield Determination
The most common and accessible method for determining the fluorescence quantum yield of an unknown compound is the relative method.[3][4] This technique involves comparing the fluorescence properties of the sample of interest to a well-characterized fluorescent standard with a known quantum yield.[5] The fundamental principle lies in the assumption that if the standard and the unknown sample have the same absorbance at the same excitation wavelength, they are absorbing an equal number of photons.[2] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The relationship is described by the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscript 'x' denotes the unknown sample (this compound)
Experimental Protocol: Measuring the Quantum Yield of this compound
This protocol details the step-by-step methodology for determining the relative fluorescence quantum yield of this compound using quinine sulfate as a reference standard. Quinine sulfate, when dissolved in 0.1 M sulfuric acid, is a widely used and well-characterized fluorescence standard with a quantum yield of approximately 0.58.[8]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with corrected emission spectra capabilities
-
10 mm path length quartz cuvettes
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane)
-
This compound
-
Quinine sulfate (fluorescence standard)[9]
-
0.1 M Sulfuric acid
-
Volumetric flasks and precision pipettes
Experimental Workflow:
Caption: Workflow for the determination of relative fluorescence quantum yield.
Step-by-Step Procedure:
-
Preparation of Standard Solution: Prepare a stock solution of quinine sulfate in 0.1 M sulfuric acid. From this stock, create a series of dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength (e.g., 350 nm).[10]
-
Preparation of Sample Solution: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol). Prepare a series of dilutions in the same manner as the standard, ensuring their absorbances at the excitation wavelength also fall between 0.01 and 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[11]
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, record the absorbance spectra of all standard and sample solutions. Determine the absorbance value at the excitation wavelength for each solution.
-
Fluorescence Measurements: Using a spectrofluorometer, record the corrected fluorescence emission spectra for all standard and sample solutions at the same excitation wavelength used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.[3]
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of the line represents the gradient (Grad).[11]
-
Calculate the quantum yield of this compound (Φx) using the following equation, which is a variation of the single-point equation that incorporates the gradients from the series of dilutions for higher accuracy:[2]
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
-
Comparative Data: Quantum Yields of Common Fluorescent Dyes
To provide a context for the experimentally determined quantum yield of this compound, the following table summarizes the quantum yields of several widely used fluorescent dyes. It is important to note that quantum yields can be highly dependent on the molecular environment, including the solvent, pH, and temperature.[1][12]
| Fluorescent Dye | Solvent | Quantum Yield (Φ) | Reference(s) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.58 | [8] |
| Fluorescein | 0.1 M NaOH | 0.79 | [1] |
| Ethanol | 0.79 | [13][14] | |
| Rhodamine B | Ethanol | ~0.70 | [15][16] |
| Coumarin 153 | Ethanol | 0.53 | [6] |
| Cyclohexane | 0.90 | [17] | |
| Indocyanine Green (ICG) | Water | ~0.025 | [18] |
| Ethanol | 0.05 - 0.14 | [19][20] |
Discussion and Interpretation
The experimentally determined quantum yield of this compound will provide a quantitative measure of its fluorescence efficiency. By comparing this value to the established quantum yields of common dyes, researchers can make an informed decision about its suitability for their specific applications.
For instance, a high quantum yield, comparable to that of fluorescein or rhodamine B, would suggest that this compound is a highly efficient fluorophore, making it a promising candidate for applications requiring bright signals and high sensitivity. Conversely, a lower quantum yield might indicate that non-radiative decay pathways are more dominant, which could be advantageous in other contexts, such as photosensitization.
It is also important to consider the photophysical properties of this compound in different solvent environments. As observed with Coumarin 153, the quantum yield can vary significantly with solvent polarity. A thorough characterization should, therefore, involve measuring the quantum yield in a range of solvents with varying properties.
Conclusion
This guide provides a robust framework for the systematic benchmarking of the fluorescence quantum yield of this compound. By following the detailed experimental protocol and utilizing the provided comparative data, researchers can accurately determine this critical photophysical parameter. This will not only contribute to a more comprehensive understanding of the properties of this naphthoxazole derivative but also enable its effective deployment in the development of novel fluorescent tools for a wide array of scientific applications.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. jascoinc.com [jascoinc.com]
- 4. jasco-global.com [jasco-global.com]
- 5. jascoinc.com [jascoinc.com]
- 6. rsc.org [rsc.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Quinine - Wikipedia [en.wikipedia.org]
- 9. Quinine sulfate [omlc.org]
- 10. researchgate.net [researchgate.net]
- 11. iss.com [iss.com]
- 12. Rhodamine B - Wikipedia [en.wikipedia.org]
- 13. Fluorescein [omlc.org]
- 14. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 15. omlc.org [omlc.org]
- 16. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 17. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[4]arene micelles for near-infrared fluorescence imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. rndsystems.com [rndsystems.com]
- 20. PhotochemCAD | Indocyanine Green [photochemcad.com]
A Comparative Guide to the Biological Activities of Naphthoxazole Derivatives
The naphthoxazole scaffold, a heterocyclic system fusing naphthalene and oxazole rings, represents a privileged structure in medicinal chemistry. Its rigid, planar architecture and potential for diverse substitutions have attracted significant interest, leading to the discovery of derivatives with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of various naphthoxazole analogs, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Part 1: Anticancer and Antiproliferative Activity
Naphthoxazole derivatives, particularly those incorporating a quinone moiety, have emerged as a promising class of anticancer agents.[3] Quinonoid compounds are known to exert cytotoxic effects through multiple pathways, including the generation of reactive oxygen species (ROS), DNA intercalation, and inhibition of crucial enzymes like topoisomerase.[3][4] This multi-targeted approach may offer a strategy to overcome multidrug resistance in cancer cells.[3]
Comparative Cytotoxicity Data
The cytotoxic potential of naphthoxazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit cell proliferation by 50%, is a standard metric for comparison.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Exposure Time | Reference |
| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 | 5 days | [3][5] |
| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 | 5 days | [3][5] |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 | Not Specified | [6] |
| Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical) | 0.07 | Not Specified | [6] |
| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung) | 0.08 | Not Specified | [6] |
| Naphthoquinone derivative (9) | A549 (Lung) | 5.8 | 24 hours | [7] |
| Naphthoquinone derivative (16) | A549 (Lung) | 20.6 | 24 hours | [7] |
| 3-hydroxy-naphthopyrrolocarbazoledione (37) | L1210 (Leukemia) | 0.036 | Not Specified | [8] |
| 3-hydroxy-naphthopyrrolocarbazoledione (37) | DU145 (Prostate) | 0.108 | Not Specified | [8] |
Featured Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The assay's principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living, metabolically active cells.[11] This enzymatic reaction produces insoluble purple formazan crystals.[10] The amount of formazan generated is directly proportional to the number of viable cells, which can be quantified by solubilizing the crystals and measuring the absorbance of the solution.[10][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[13]
-
Compound Treatment: Treat the cells with various concentrations of the naphthoxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[13]
-
MTT Addition: Following treatment, remove the medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well.[12][13]
-
Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT into formazan crystals.[12][13]
-
Solubilization: Carefully remove the MTT solution. Add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.
Workflow for Cytotoxicity Assessment
Part 2: Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the overproduction of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) is a key pathological feature.[14][15] Several naphthoxazole derivatives have demonstrated the ability to modulate these inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory disorders.[16][17]
Comparative Anti-inflammatory Data
The anti-inflammatory effects are often assessed by measuring the inhibition of inflammatory mediators in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).
| Compound Class | Cell Model | Effect | Key Finding | Reference |
| Naphthoxazoles | LPS-stimulated PBMC | Inhibition of TNF-α | Achieved up to 40% TNF-α inhibition. | [16][17] |
| Fused hetero-benzoxazoles | LPS-stimulated PBMC | Inhibition of TNF-α | Showed similar activity to naphthoxazoles. | [16][17] |
| Benzoxazole derivatives | LPS-stimulated cells | Inhibition of IL-6 | Compound 3g showed an IC₅₀ of 5.09 µM. | [18] |
Featured Experimental Protocol: Nitric Oxide (NO) Production Assay
Murine macrophage cell lines like RAW 264.7 are excellent models for screening anti-inflammatory compounds.[14] Stimulation of these cells with LPS induces the expression of inducible nitric oxide synthase (iNOS), leading to a significant increase in NO production.[19] The anti-inflammatory potential of a compound can be quantified by its ability to inhibit this NO production. NO is an unstable molecule, so its concentration is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[14]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 18-24 hours.[14][20]
-
Pre-treatment: Treat the cells with various concentrations of the naphthoxazole compounds for 1 hour prior to stimulation.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Wells with cells and medium but no LPS or compound serve as the negative control. Wells with cells, medium, and LPS but no compound serve as the positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[14][15]
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing the supernatant.[14]
-
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540-550 nm.[15][19]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated positive control.
Workflow for Anti-inflammatory Screening
Part 3: Antimicrobial Activity
The rise of antibiotic-resistant microorganisms presents a formidable threat to global health, necessitating the discovery of new antimicrobial agents.[21] Heterocyclic compounds, including naphthoxazole derivatives, have shown considerable promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[21][22]
Comparative Antimicrobial Data
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[23][24]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | 2.5 ± 2.2 | [25] |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | 2.5 ± 0.0 | [25] |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | 6.7 ± 2.9 | [25] |
| 1-aminoalkyl-2-naphthol (Compound 3) | P. aeruginosa MDR1 | 10 | [26] |
| 1-aminoalkyl-2-naphthol (Compound 3) | S. aureus MDR | 100 | [26] |
| Naphtho[1,2-e][23][24][27]triazolo[3,4-b][5][23][24]thiadiazin-5-one (4d) | C. albicans | More potent than Fluconazole | [21] |
Featured Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used and accurate technique to determine the MIC of an antimicrobial agent against a specific microorganism.[23][24] It provides a quantitative result that is crucial for assessing the potency of a new compound and understanding its potential clinical utility.[24][27] The method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid broth medium.[28]
-
Prepare Compound Dilutions: Prepare a stock solution of the naphthoxazole derivative. Perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[24][29]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism from an 18- to 24-hour culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[27] Dilute this suspension to achieve the final desired inoculum concentration (typically 5 × 10⁵ CFU/mL) in the wells.[29]
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension.[24]
-
Controls: Include necessary controls on each plate:
-
Growth Control: A well containing broth and inoculum but no antimicrobial agent.
-
Sterility Control: A well containing only broth to check for contamination.[24]
-
-
Incubation: Incubate the plate at 37°C for 16 to 20 hours in a standard non-CO₂ incubator.[23]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear).[24][27]
Workflow for MIC Determination
Conclusion
This comparative guide highlights the significant therapeutic potential of the naphthoxazole scaffold. Derivatives have demonstrated potent, low-micromolar to nanomolar efficacy against various cancer cell lines, notable anti-inflammatory effects through the inhibition of key mediators like TNF-α, and promising antimicrobial activity against pathogenic and drug-resistant microbes. The provided experimental protocols offer a robust framework for researchers to validate these findings and explore novel derivatives. Future research should focus on elucidating the precise mechanisms of action and optimizing the structure-activity relationships to develop next-generation therapeutic agents based on the versatile naphthoxazole core.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives | Bentham Science [benthamscience.com]
- 3. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel naphthocarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 22. jocpr.com [jocpr.com]
- 23. Broth microdilution - Wikipedia [en.wikipedia.org]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. openaccesspub.org [openaccesspub.org]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Validation of Computational Models for 2-Methylnaphth[2,3-d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation framework for computational models of 2-Methylnaphth[2,3-d]oxazole (CAS 20686-66-2). As a senior application scientist, the objective is to present a robust, self-validating methodology that bridges theoretical predictions with tangible experimental data, ensuring the reliability of computational tools in drug discovery and materials science.
The naphthoxazole scaffold, a fusion of naphthalene and an oxazole ring, creates a unique electronic structure with significant potential in medicinal chemistry and materials science due to its biological activities and fluorescent properties.[1][2] Accurate in silico models are paramount for predicting molecular behavior and guiding synthetic efforts. However, the predictive power of any computational model is only as reliable as its validation against empirical evidence.[3] This guide outlines the essential steps for validating such models, focusing on Density Functional Theory (DFT) as a primary computational tool.
The Cornerstone of Prediction: Computational Modeling
Quantum chemical calculations are indispensable for exploring molecular properties.[3][4] For heterocyclic aromatic compounds like this compound, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[5][6]
Why DFT?
DFT is adept at handling electron correlation effects in electron-rich heterocycles, which can be a challenge for lower-level theories.[3] The choice of functional and basis set is critical for obtaining meaningful results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and well-benchmarked functional for organic molecules, providing reliable geometric and electronic property predictions.[5][7]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions ("++") is crucial for accurately describing the electron distribution in π-conjugated systems, while polarization functions ("d,p") account for the non-uniform distortion of electron clouds, leading to more accurate geometries and energies.[5]
Using this level of theory, we can predict several key parameters that are directly comparable to experimental data:
-
Optimized molecular geometry (bond lengths and angles).
-
Vibrational frequencies (FT-IR spectrum).
-
Nuclear magnetic shielding constants (NMR chemical shifts).
-
Electronic transitions (UV-Vis absorption spectrum).
-
Frontier molecular orbital energies (HOMO-LUMO gap).
The Ground Truth: Experimental Validation Protocols
A computational model's validation is fundamentally reliant on high-quality experimental data. The following protocols describe the synthesis and characterization of this compound to establish a reliable empirical benchmark. This process is self-validating: the characterization data first confirms the successful synthesis of the correct, pure compound before being used to assess the computational model.
Protocol 2.1: Synthesis of this compound
The synthesis of naphtho[2,3-d]oxazoles can be achieved through various methods, including cascade oxazole-benzannulation from ortho-alkynylamidoarylketones or electrochemical reactions.[8][9][10] A common and accessible laboratory method involves the condensation of an aminonaphthol with a carboxylic acid derivative.[1][11]
Objective: To synthesize this compound via cyclization.
Materials:
-
3-Amino-2-naphthol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or similar dehydrating agent/catalyst
-
Appropriate solvents (e.g., toluene, xylene)
Step-by-Step Procedure:
-
Acylation: In a round-bottom flask, dissolve 3-amino-2-naphthol in a suitable solvent. Add acetic anhydride dropwise while stirring. The reaction forms the N-acetylated intermediate.
-
Cyclization & Dehydration: Add a dehydrating agent such as polyphosphoric acid to the reaction mixture. Heat the mixture to reflux (typically >140°C) for several hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash it thoroughly with water, and dry it. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a solid.[11][12]
Protocol 2.2: Spectroscopic and Physical Characterization
Objective: To obtain empirical data for comparison with computational predictions.
-
Melting Point: Determine the melting point of the purified product using a calibrated melting point apparatus. The literature value is approximately 87-89°C.[12]
-
FT-IR Spectroscopy: Record the infrared spectrum of the solid sample (e.g., using a KBr pellet). Key vibrational modes to identify include C=N stretching of the oxazole ring, C-O stretching, and aromatic C-H and C=C stretching.
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the ¹H and ¹³C NMR spectra. This provides precise information on the chemical environment of each proton and carbon atom, which is highly sensitive to the molecule's electronic structure.[13]
-
UV-Vis Spectroscopy: Record the absorption spectrum in a suitable solvent (e.g., chloroform or ethanol). The wavelength of maximum absorption (λ_max) corresponds to the electronic transitions within the conjugated π-system. Naphthoxazole derivatives are known to fluoresce, and their absorption spectra are key to understanding their optical properties.[10]
-
Mass Spectrometry (MS): Obtain the mass spectrum to confirm the molecular weight (183.21 g/mol ) and fragmentation pattern.[2][14] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Comparative Analysis: Bridging Theory and Experiment
The core of the validation process is the direct comparison of computationally predicted values with the experimental data obtained in Section 2. Discrepancies between the two highlight the limitations of the chosen computational method and may necessitate refinement (e.g., using a different functional or basis set).
dot
Caption: Workflow for the validation of computational models.
The table below summarizes the parameters for comparison. Note: Experimental values should be filled in based on the characterization performed in Protocol 2.2. Theoretical values are derived from the DFT calculations.
| Parameter | Computational Prediction (DFT/B3LYP) | Experimental Data | Assessment of Correlation |
| Molecular Geometry | (From X-ray Crystallography, if available) | ||
| C=N bond length (Å) | Calculated Value | Experimental Value | Root-Mean-Square Deviation (RMSD) |
| C-O bond length (Å) | Calculated Value | Experimental Value | |
| Key Bond Angles (°) | Calculated Value | Experimental Value | |
| Spectroscopy | |||
| FT-IR: C=N stretch (cm⁻¹) | Calculated (scaled) Value | Observed Peak | Correlation of key peaks |
| FT-IR: C-O stretch (cm⁻¹) | Calculated (scaled) Value | Observed Peak | |
| ¹H NMR: -CH₃ shift (ppm) | Calculated Value | Observed Shift | R² correlation for all shifts |
| ¹³C NMR: C2 shift (ppm) | Calculated Value | Observed Shift | R² correlation for all shifts |
| UV-Vis: λ_max (nm) | Calculated (TD-DFT) Value | Observed λ_max | Percent error |
| Electronic Properties | |||
| HOMO-LUMO Gap (eV) | Calculated Value | Estimated from UV-Vis onset | Qualitative/Quantitative match |
Interpreting the Results:
-
Geometric Parameters: A low RMSD between calculated and X-ray diffraction data is the gold standard for validating the model's ability to predict molecular structure.
-
Vibrational Frequencies: DFT calculations often overestimate vibrational frequencies. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated values before comparing them with experimental IR peaks. A strong correlation confirms the model's accuracy in predicting vibrational modes.
-
NMR Shifts: A linear correlation with an R² value close to 1.0 between calculated and experimental chemical shifts indicates that the model accurately reproduces the electronic environment around the nuclei.[7]
-
Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict UV-Vis spectra. A close match between the calculated and experimental λ_max validates the model's description of the electronic structure and excited states.[15]
Conclusion and Future Directions
The validation of computational models is not a one-time task but an essential, ongoing process in computational chemistry. By rigorously comparing DFT predictions for this compound with robust experimental data, researchers can establish a high degree of confidence in their in silico screening and design efforts.
A well-validated model, as outlined in this guide, can be reliably extended to predict the properties of novel, un-synthesized derivatives, thereby accelerating the discovery of new drug candidates and advanced materials. This synergistic approach, combining computational prediction with targeted experimental verification, represents the state-of-the-art in modern chemical research.
References
- 1. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 2. CAS 20686-66-2: 2-Methylnaphtho(2,3,d)oxazole | CymitQuimica [cymitquimica.com]
- 3. Quantum Chemical Studies on the Reactivity of Electron-Rich Heterocycles: Benzofuroxans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Naphtho[2,3- d]oxazoles via Ag(I) Acid-Mediated Oxazole-Benzannulation of ortho-Alkynylamidoarylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3- d]oxazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jetir.org [jetir.org]
- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 13. ajol.info [ajol.info]
- 14. 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Density Function Theory Study on the Energy and Circular Dichroism Spectrum for Methylene-Linked Triazole Diads Depending on the Substitution Position and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Naphth[2,3-d]oxazole Derivatives in Prostate Cancer Cell Lines: A Technical Guide
This guide provides an in-depth comparison of the cytotoxic efficacy of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, a class of compounds structurally related to 2-Methylnaphth[2,3-d]oxazole, in different prostate cancer cell lines. Due to a lack of publicly available data on the specific efficacy of this compound, this guide will focus on its aryl-substituted and dione-containing analogs, providing valuable insights into the potential anticancer activities of this compound class. We will delve into the experimental data, the underlying scientific rationale for the observed differences in efficacy, and detailed protocols for the key assays used in such evaluations.
The naphthoxazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer properties.[1][2] The planar aromatic system of these molecules allows them to interact with crucial cellular components, potentially leading to cytotoxic effects. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer compounds.
Differential Cytotoxicity in Androgen-Dependent and -Independent Prostate Cancer Cells
A key aspect of anticancer drug development is understanding a compound's efficacy across different subtypes of a particular cancer. In the context of prostate cancer, a critical distinction is made between androgen-dependent and androgen-independent cell lines. Androgen-dependent cells, such as LNCaP, rely on androgens for growth and survival, while androgen-independent cells, like PC3, have developed mechanisms to proliferate in the absence of these hormones, often representing a more advanced and aggressive stage of the disease.
Studies on a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have revealed differential cytotoxicity against these two cell lines.[3][4][5][6] In general, these compounds displayed slightly stronger cytotoxic effects on the androgen-dependent LNCaP cells compared to the androgen-independent PC3 cells.[3][4][5][6] This suggests that the mechanism of action of these compounds may, in part, be related to pathways that are more active or essential in androgen-sensitive cells.
Quantitative Comparison of Cytotoxic Efficacy
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of several 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives in LNCaP and PC3 human prostate cancer cell lines after 120 hours of exposure.[1]
| Compound | 2-Aryl Substituent | LNCaP IC50 (µM) | PC3 IC50 (µM) |
| 8 | 2-phenyl | 0.29 | 0.36 |
| 9 | 2-(4-Chloro-phenyl) | 0.40 | 0.08 |
| 10 | 2-(3-Chloro-phenyl) | 0.03 | 0.08 |
| 11 | 2-(2-Chloro-phenyl) | 0.01 | 0.10 |
| 12 | 2-(4-Fluoro-phenyl) | 0.17 | 0.20 |
Data sourced from Benchchem.[1]
These data highlight that subtle changes in the substitution pattern on the 2-aryl ring can significantly impact the cytotoxic potency and selectivity of these compounds. For instance, the meta-substituted chloro derivative (10 ) and the ortho-substituted chloro derivative (11 ) exhibited the most potent activity against LNCaP cells, with IC50 values in the nanomolar range.[1] Interestingly, the para-chloro substituted analog (9 ) was more potent against the androgen-independent PC3 cells.[1]
Postulated Mechanisms of Action
While the precise mechanisms of action for these specific 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives are not fully elucidated in the available literature, the broader class of oxazole-containing compounds has been reported to induce cancer cell death through various pathways, including:
-
Apoptosis Induction: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis.[7][8] This is a tightly regulated process involving the activation of a cascade of caspases.[9] Oxazole derivatives have been shown to induce apoptosis in various cancer cell lines.[8] The differential sensitivity between LNCaP and PC3 cells could be due to differences in their apoptotic machinery or the regulation of key apoptotic proteins.
-
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disruption of the cell cycle can prevent cancer cell proliferation. Certain oxazole derivatives have been found to cause cell cycle arrest at different phases, such as G2/M or G1.[10][11][12][13][14] The observed cytotoxicity could be a result of the inability of the cancer cells to progress through the cell cycle and undergo mitosis.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by naphth[2,3-d]oxazole derivatives, leading to apoptosis.
Caption: Hypothetical signaling pathway for apoptosis induction by a Naphth[2,3-d]oxazole derivative.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, standardized and well-characterized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate the cytotoxic and apoptotic effects of compounds like 2-arylnaphtho[2,3-d]oxazole-4,9-diones.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][15]
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed prostate cancer cells (LNCaP or PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 72 or 120 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[3][4][16] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay:
In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Workflow Diagram:
Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion and Future Directions
The available evidence strongly suggests that 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives are a promising class of anticancer agents, exhibiting potent cytotoxic effects against prostate cancer cell lines. The observed differential efficacy between androgen-dependent and -independent cell lines warrants further investigation to elucidate the precise molecular mechanisms and to identify potential biomarkers for patient stratification.
Future research should focus on:
-
Direct evaluation of this compound: Synthesizing and testing the title compound in a panel of cancer cell lines is crucial to understand its specific efficacy profile.
-
Mechanism of Action Studies: In-depth studies to identify the cellular targets and signaling pathways modulated by these compounds will be critical for their further development. This includes investigating their effects on cell cycle progression, apoptosis induction, and other cancer-related pathways.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
By systematically addressing these research questions, the full therapeutic potential of the naphth[2,3-d]oxazole scaffold can be explored, potentially leading to the development of novel and effective treatments for prostate and other cancers.
References
- 1. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Researcher's Guide to Assessing the Specificity of Naphtho[2,3-d]oxazole Derivatives in Biological Systems
The quest for novel, highly specific molecular probes and therapeutic agents is a cornerstone of modern biomedical research and drug development. Within the vast landscape of heterocyclic compounds, the naphthoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] Notably, derivatives of the naphtho[2,3-d]oxazole-4,9-dione core have shown potent cytotoxic effects against human prostate cancer cell lines, marking them as compounds of significant interest for oncology research.[2][3]
However, potent bioactivity is but the first step. For a compound to be a reliable research tool or a viable drug candidate, its specificity must be rigorously interrogated. A promiscuous compound that interacts with multiple targets can lead to confounding experimental results and unforeseen toxicities. This guide provides a comprehensive framework for assessing the biological specificity of the 2-arylnaphtho[2,3-d]oxazole-4,9-dione class of compounds. We will objectively compare their performance characteristics with established alternatives, provide detailed experimental protocols, and explain the causal logic behind each step, empowering researchers to generate robust and reliable data.
Pillar 1: Defining and Assessing Cellular Specificity
The first dimension of specificity is at the cellular level. An ideal anti-cancer agent should exhibit potent cytotoxicity against cancer cells while sparing healthy, non-cancerous cells. The 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have demonstrated efficacy against prostate cancer cells.[2][3] A crucial experiment is to determine if this effect is selective.
Comparative Agent: Docetaxel
To contextualize the specificity of our compound class, we compare it to Docetaxel , a standard-of-care chemotherapy for metastatic prostate cancer.[4][5] Docetaxel's mechanism involves stabilizing microtubules, which disrupts mitosis and preferentially kills rapidly dividing cells.[6][7] While effective, this mechanism is not specific to cancer cells; it affects all rapidly dividing cells in the body, leading to well-documented side effects like hair loss, myelosuppression, and mucositis.[1][8] This broad cytotoxicity makes Docetaxel a valuable benchmark for assessing cancer cell-selective effects.
Experimental Data Summary
A study on 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives reported the following cytotoxic activity (IC₅₀) against two human prostate cancer cell lines after a 5-day exposure.[2]
| Compound | LNCaP (Androgen-Dependent) IC₅₀ (µM) | PC3 (Androgen-Independent) IC₅₀ (µM) |
| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.03 | 0.08 |
| 2-(o-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.01 | 0.11 |
| Docetaxel (for comparison, typical range) | 0.001 - 0.01 | 0.001 - 0.01 |
Note: Docetaxel data is representative and can vary based on specific experimental conditions.
While these naphthoxazole derivatives show high potency, this data alone does not establish specificity. The critical next step is to perform the same assay on non-cancerous cell lines (e.g., normal prostate epithelial cells) to determine the therapeutic window.
Experimental Workflow: Cellular Cytotoxicity Assessment
To quantitatively measure cellular specificity, a differential cytotoxicity assay using a colorimetric method like the MTT assay is essential. This assay measures the metabolic activity of cells, which correlates with cell viability.[9]
Caption: Workflow for assessing cellular specificity via MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Self-validating elements are italicized.
-
Cell Seeding:
-
Culture human prostate cancer cells (LNCaP, PC3) and a non-cancerous human prostate epithelial cell line (e.g., RWPE-1) in appropriate media.
-
Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Include wells with media only for background blanking.
-
Incubate plates for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (naphthoxazole derivatives) and the comparator (Docetaxel) in DMSO.
-
Perform serial dilutions in culture media to create a range of concentrations (e.g., from 100 µM down to 1 pM). The final DMSO concentration in the wells should be <0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only) to establish 100% viability.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
MTT Reagent Addition & Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
-
Solubilization and Measurement:
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (OD) on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the average OD of the media-only blank from all other readings.
-
Normalize the data to the vehicle control (DMSO) to determine the percentage of cell viability.
-
Plot cell viability (%) versus compound concentration (log scale) and use non-linear regression to calculate the IC₅₀ value for each compound on each cell line.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) . A higher SI value indicates greater cancer cell specificity.
-
Pillar 2: Unraveling Molecular Target Specificity
Identifying the specific molecular target of a bioactive compound is the ultimate goal for understanding its mechanism of action and for validating it as a high-quality chemical probe. The molecular target(s) of the naphtho[2,3-d]oxazole-4,9-dione derivatives are not yet reported. This section provides a roadmap for their identification and specificity profiling.
Comparative Agent: Lapatinib
For this pillar, we use Lapatinib as our "gold standard" comparator. Lapatinib is a highly selective, reversible dual tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[10][11] Its high degree of selectivity for these two kinases over others is well-documented, making it an excellent example of a specific molecular probe.[12] While most kinase inhibitors have some off-target effects, Lapatinib is considered among the more selective.[12]
Experimental Workflow: Target Identification and Engagement
A powerful, unbiased method to confirm target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA) . The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[2][13] This method can be used to validate a hypothesized target or, when coupled with mass spectrometry (Thermal Proteome Profiling), to identify novel targets.
Caption: Workflow for assessing molecular target engagement via CETSA.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol assumes a candidate target has been identified (e.g., through affinity chromatography-mass spectrometry).[14]
-
Cell Treatment:
-
Grow the target cells (e.g., LNCaP) to ~80% confluency.
-
Treat the cells with the naphthoxazole derivative at a concentration known to be bioactive (e.g., 10x IC₅₀) or with a vehicle (DMSO) control. Incubate for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into multiple PCR tubes.
-
Heat the tubes in a thermal cycler to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).[15]
-
Immediately cool the tubes on ice.
-
Lyse the cells by repeated freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[13]
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
-
Protein Detection and Analysis:
-
Analyze the amount of the soluble target protein in each sample using Western blotting with a specific antibody against the putative target protein.
-
Quantify the band intensities from the Western blot.
-
For both the vehicle- and drug-treated conditions, plot the percentage of soluble protein remaining against the temperature.
-
A positive result is a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control. This indicates that the compound bound to the target protein and stabilized it against thermal denaturation, providing strong evidence of direct target engagement in a cellular environment.[2]
-
Next Steps: Profiling Off-Target Effects
Confirming on-target engagement is a landmark achievement. The final step is to assess specificity by identifying off-targets. This is typically done using large-scale screening approaches:
-
Kinase Profiling: If the primary target is a kinase, the compound can be screened against a large panel of recombinant kinases (e.g., >400) to determine its inhibitory activity against other family members.
-
Thermal Proteome Profiling (TPP): This advanced technique combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to drug treatment, providing a global view of on- and off-target interactions.
Conclusion and Future Directions
The 2-arylnaphtho[2,3-d]oxazole-4,9-dione scaffold represents a promising starting point for the development of novel anti-cancer agents. The initial data demonstrates high potency in prostate cancer cell lines.[2] However, to advance these compounds as either reliable biological probes or as therapeutic leads, a systematic assessment of their specificity is paramount.
This guide provides a two-pillared approach to this critical evaluation. First, by comparing cytotoxicity in cancerous versus non-cancerous cells against a broad-acting agent like Docetaxel, researchers can establish a cellular selectivity index . Second, by employing modern techniques like CETSA to confirm target engagement and proteomic methods to map off-target interactions, the molecular specificity can be defined, using highly selective drugs like Lapatinib as a benchmark.
References
- 1. Docetaxel injection: Clinical Applications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. prostatecanceruk.org [prostatecanceruk.org]
- 6. urology-textbook.com [urology-textbook.com]
- 7. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 8. Docetaxel - Wikipedia [en.wikipedia.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Lapatinib - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. news-medical.net [news-medical.net]
- 14. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Blue Emitters in OLED Technology: Evaluating the Potential of the Naphthoxazole Scaffold
For researchers and professionals in materials science and optoelectronics, the quest for efficient, stable, and pure-blue emitting materials for Organic Light-Emitting Diodes (OLEDs) remains a paramount challenge. While significant strides have been made with various classes of organic molecules, the exploration of novel scaffolds continues to be a critical endeavor. This guide delves into the comparative performance of blue-emitting materials for OLEDs, with a specific focus on the potential of the 2-Methylnaphth[2,3-d]oxazole framework and its standing relative to established high-performance alternatives.
The Naphthoxazole Scaffold: A Promising but Underexplored Candidate
The naphthoxazole core, which features a naphthalene ring fused to an oxazole ring, presents an intriguing molecular architecture for optoelectronic applications.[1] This fusion creates an extended π-conjugated system, a fundamental prerequisite for organic light-emitting materials. The inherent rigidity and aromaticity of the naphthoxazole scaffold suggest good thermal and photostability, which are critical for the operational lifetime of an OLED device.[1]
Derivatives of naphth[2,3-d]oxazole, such as N-arylnaphtho[2,3-d]oxazol-2-amines, have been synthesized and their photophysical properties investigated. These studies reveal fluorescence emission in the violet-to-blue region of the electromagnetic spectrum (340–430 nm), confirming their potential as blue-light emitters.[2][3]
High-Performance Alternatives: A Comparative Analysis
To provide a valuable benchmark for researchers, this section presents a comparative overview of two well-documented classes of high-performance blue OLED emitters: Pyrene-Benzimidazole and Carbazole-π-Imidazole derivatives.
Pyrene-Benzimidazole Derivatives
Pyrene-benzimidazole hybrids are a class of materials that have shown considerable promise for deep-blue emission in OLEDs. The pyrene moiety acts as a robust blue luminophore, while the benzimidazole component can be tailored to enhance charge transport and reduce intermolecular aggregation.[4]
A notable example involves a non-doped OLED prototype using 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene as the emissive layer. This device exhibited essentially pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300).[4]
Carbazole-π-Imidazole Derivatives
Bipolar molecules incorporating carbazole as the donor, imidazole as the acceptor, and a π-bridge have been effectively designed as deep-blue emitters. The carbazole unit facilitates efficient hole transport, while the imidazole moiety assists in electron transport, leading to a balanced charge injection and recombination within the emissive layer.
For instance, a non-doped OLED device based on a carbazole-π-imidazole derivative has been reported to achieve deep-blue emission with CIE coordinates of (0.159, 0.080).
Performance Data Summary
The following table summarizes the key performance metrics for representative devices from these alternative material classes. This data serves as a benchmark for any future investigations into the performance of this compound.
| Material Class | Emitter | Host | Device Architecture | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| Pyrene-Benzimidazole | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | Non-doped | ITO/PEDOT:PSS/Emitter/Al | 4.3 | 290 | (0.1482, 0.1300) | [4] |
| Carbazole-π-Imidazole | BCzB-PPI | Non-doped | Not Specified | 4.43 | 11,364 | (0.159, 0.080) | Not Specified |
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative naphthoxazole derivative and the fabrication of a standard OLED device.
Synthesis of 2-Methylnaphth[1,2-d]oxazole
This protocol is adapted from established synthetic routes for similar naphthoxazole derivatives.[5]
Materials:
-
1-Amino-2-naphthol hydrochloride
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid
-
Nitrobenzene
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 1-amino-2-naphthol hydrochloride (0.005 mol) in cold hydrochloric acid (6 mL), add a solution of sodium acetate (5 g) in water (25 mL), followed by acetic anhydride (5 mL).
-
Shake the mixture in a cold bath until the odor of acetic anhydride disappears.
-
Filter the resulting precipitate, wash with cold aqueous ethanol, and dry under vacuum.
-
Reflux the dried product in nitrobenzene for 3 hours at 180-190°C. Monitor the reaction progress using thin-layer chromatography (TLC) with an EtOAc/Hexane (5:3) mobile phase.
-
After the reaction is complete, remove the excess nitrobenzene by steam distillation and allow the mixture to cool.
-
Crystallize the crude product from a mixture of benzene and ethyl acetate (1:2) to obtain pure 2-methylnaphtho[1,2-d]oxazole.
Fabrication of a Generic OLED Device
This protocol describes the fabrication of a simple, multi-layer OLED device by thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (e.g., the material under investigation)
-
Electron Transport Layer (ETL) material (e.g., Alq3)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the material's specifications.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the HTL, EML, ETL, and EIL materials at controlled deposition rates. The thickness of each layer should be optimized for the specific device architecture.
-
Deposit the aluminum cathode through a shadow mask to define the active area of the device.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualizing Device Architecture and Workflow
To provide a clearer understanding of the experimental processes and device structure, the following diagrams are provided.
Caption: A schematic representation of a typical multi-layer OLED device structure.
Caption: A simplified workflow for the fabrication and characterization of an OLED device.
Conclusion and Future Outlook
For researchers in the field, this represents both a challenge and an opportunity. There is a clear need for the synthesis of this compound and its derivatives, followed by their systematic integration into OLED devices to characterize their electroluminescent properties. Such studies would be invaluable in determining if the potential of the naphthoxazole core can be translated into competitive device performance.
In the interim, established material classes such as pyrene-benzimidazoles and carbazole-π-imidazoles continue to set the benchmark for deep-blue emission. The data presented in this guide provides a solid foundation for comparative analysis and highlights the performance targets that new materials must meet or exceed to be considered viable for next-generation OLED displays and lighting.
References
- 1. 2-Methylnaphth[1,2-d]oxazole | 85-15-4 | Benchchem [benchchem.com]
- 2. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3- d]oxazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylnaphth[2,3-d]oxazole
Introduction: Beyond the Bench—Ensuring a Safe and Compliant Lifecycle for Your Research Molecules
As researchers dedicated to the advancement of science, our responsibilities extend beyond the synthesis and analysis of novel compounds. The lifecycle of a chemical, including its proper disposal, is an integral part of rigorous and ethical research. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Methylnaphth[2,3-d]oxazole (CAS No. 20686-66-2), a heterocyclic compound with applications in materials science and potential biological activity.
The procedural integrity of chemical waste management is not merely a regulatory hurdle; it is a self-validating system that protects researchers, the wider community, and the environment. This document is structured to provide not just a list of steps, but the scientific rationale behind them, empowering you to make informed decisions that ensure safety and compliance.
Part 1: Hazard Assessment and the Principle of Prudent Practice
The cornerstone of any disposal plan is a thorough understanding of the chemical's hazards. For this compound, a review of available safety data presents a nuanced picture that necessitates a cautious approach.
A Safety Data Sheet (SDS) from TCI America for this compound (CAS 20686-66-2) indicates the substance is not classifiable under OSHA Hazard Communication Standard (CFR 1910.1200). However, it is a well-established principle in laboratory safety—the "Principle of Prudent Practice"—to treat all new or unfamiliar substances as potentially hazardous. This is particularly relevant as related isomers of this compound are classified with specific hazards. For instance, the isomer 2-Methylnaphth[1,2-d]oxazole is listed as harmful if swallowed and causing skin, eye, and respiratory irritation.
Therefore, despite the "not classifiable" status on one available SDS, the logical, safety-first approach is to handle this compound with the full personal protective equipment (PPE) and engineering controls appropriate for a potentially irritating and harmful substance.
Recommended Minimum PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a certified chemical fume hood, is mandatory to avoid inhalation of any dust or aerosols.
Part 2: The Disposal Workflow—A Step-by-Step Protocol
The disposal of any chemical waste, including this compound, is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] For laboratories in pharmaceutical and drug development settings, the regulations under 40 CFR Part 266 Subpart P , which specifically address hazardous waste pharmaceuticals, are particularly relevant.[3][4]
Step 1: Waste Determination—Is It a Hazardous Waste?
This is the most critical step. As the generator of the waste, you are legally responsible for determining if it is hazardous.[5]
-
Check Listed Wastes: Review the EPA's F, K, P, and U lists.[1][2] this compound is not explicitly named on these lists.
-
Assess Hazardous Characteristics: You must then determine if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability (D001): Can it easily catch fire?[1] Given its high boiling point (309-311°C), this is unlikely under normal lab conditions, but it may be combustible.[6]
-
Corrosivity (D002): Does it have a pH less than or equal to 2, or greater than or equal to 12.5?[1] This is not a characteristic of this compound.
-
Reactivity (D003): Is it unstable, explosive, or does it generate toxic gases when mixed with water?[1] The SDS indicates it should be stored away from strong oxidizing agents but does not classify it as reactive.
-
Toxicity (D004-D043): Does it contain contaminants at concentrations that could leach into groundwater?[1] Without specific toxicological data, a conservative approach is warranted.
-
The Causality of Choice: Given its status as an investigational compound and its relation to irritating isomers, it is prudent to manage this compound as a non-creditable hazardous waste pharmaceutical .[5] This is the most protective and compliant pathway, ensuring you meet the stringent requirements of Subpart P and avoid regulatory infractions. The EPA recommends this approach for materials that do not have a reasonable expectation of being returned for manufacturer credit, which includes research compounds and residues.[4][5]
Step 2: Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures correct disposal.
-
Designate a Waste Container: Use a container that is chemically compatible (high-density polyethylene is a good choice), in good condition, and has a secure, leak-proof screw cap.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless you have confirmed compatibility. It is acceptable to accumulate different non-creditable pharmaceutical wastes together in the same container.[5]
-
Solid vs. Liquid: Collect solid waste (e.g., powder, contaminated weigh boats, gloves) and liquid waste (e.g., solutions in organic solvents) in separate, clearly labeled containers.
Step 3: Labeling—Clarity is Safety
Improper labeling is a common and easily avoidable compliance violation. Your waste container must be labeled at the moment the first drop of waste is added.
The label must clearly state:
-
The words: "Hazardous Waste Pharmaceuticals" [4]
-
Full Chemical Name(s): "this compound" and any other components (e.g., "in Methanol"). Avoid abbreviations or formulas.
-
Generator Information: Your name, lab number, and contact information.
Step 4: Accumulation and Storage
Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be under the control of the operator generating the waste.
-
Container Status: Keep the waste container closed at all times except when adding waste.
-
Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste (P-listed) in your SAA.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
-
Request Pickup: Once your waste container is full (or within one year of the accumulation start date), submit a request for pickup according to your institution's procedures.
-
Transportation: Do not attempt to transport the waste yourself. It must be shipped by a licensed hazardous waste transporter using a hazardous waste manifest.[5] The manifest is a cradle-to-grave tracking document that ensures your waste reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[5]
-
Prohibited Disposal Methods:
-
Sewer Disposal: It is strictly prohibited to dispose of hazardous waste pharmaceuticals down the drain.[4] This ban is effective in all states, regardless of their adoption status of Subpart P.[4]
-
Regular Trash: Do not dispose of chemical waste in the regular trash.
-
Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.
-
Step 6: Managing Empty Containers and Spills
-
Empty Containers: Under Subpart P, a container that held a hazardous waste pharmaceutical is considered "RCRA empty" when its contents have been removed by normal means (e.g., pouring, fully depressing a syringe plunger).[3] These containers can then be managed as solid waste, provided they are not contaminated with other residues.
-
Spill Cleanup: In case of a spill, immediately contain it using an appropriate absorbent material (e.g., vermiculite or a chemical spill kit). All cleanup debris (gloves, absorbent pads, etc.) must be collected and disposed of as non-creditable hazardous waste pharmaceuticals.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Non-Creditable Hazardous Waste Pharmaceutical | Ensures highest level of safety and compliance due to the compound's nature as an investigational chemical and potential hazards. |
| PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against potential skin, eye, and ingestion exposure based on prudent practice. |
| Engineering Controls | Chemical Fume Hood | Prevents inhalation of dusts or aerosols. |
| Container | Compatible, sealed, leak-proof HDPE | Prevents leaks and reactions. |
| Labeling | "Hazardous Waste Pharmaceuticals", full chemical name, start date | Ensures clear communication of hazards and meets regulatory requirements.[4] |
| Storage Location | Satellite Accumulation Area (SAA) | Safe, controlled storage at the point of generation. |
| Disposal Method | Licensed Hazardous Waste Vendor via EHS | Ensures legal transport and disposal at a permitted facility.[5] |
| Prohibited Methods | Drain Disposal, Regular Trash, Evaporation | Prevents environmental contamination and regulatory violations.[4] |
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the proper classification and disposal of this compound waste.
References
- 1. actenviro.com [actenviro.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 4. Content Retired - Compliance Assistance Centers [caiweb.com]
- 5. pwaste.com [pwaste.com]
- 6. 2-Methylnaphtho[2,3-d]oxazole, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Comprehensive Safety Protocol: Handling 2-Methylnaphth[2,3-d]oxazole in a Research Environment
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Procedures, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methylnaphth[2,3-d]oxazole. As a senior application scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every protocol described is a self-validating system for safety and efficacy. The causality behind each recommendation is explained to build a foundational understanding of safe laboratory practices.
While a specific Safety Data Sheet (SDS) for this compound may classify it as not hazardous under certain regulations[1], the principle of prudent practice in chemical research demands a more thorough risk assessment. Due to the structural similarity to other isomers with known hazards, this guide adopts a conservative approach by referencing data from 2-Methylnaphth[1,2-d]oxazole and 2-Methylnaphth[2,1-d]oxazole. This proactive stance ensures a higher margin of safety when handling this compound.
Hazard Assessment: A Proactive Stance Based on Isomeric Data
The primary hazards associated with isomers of this compound, such as the [1,2-d] and [2,1-d] variants, provide a reliable basis for our safety protocols. These known risks underscore the necessity of a comprehensive personal protective equipment (PPE) strategy.
Identified Hazards from Related Isomers:
These classifications from authoritative sources like ECHEMI and Sigma-Aldrich necessitate stringent controls to prevent exposure through ingestion, skin contact, eye contact, and inhalation[2].
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific, identified hazards. The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound.
| Laboratory Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Transfer) | Tightly fitting safety goggles with side-shields[2]. | Chemical-resistant gloves (Nitrile, Neoprene)[2]. | Fully-buttoned lab coat. | Recommended: N95 respirator or use in a ventilated enclosure to avoid dust inhalation[4]. |
| Preparing Solutions (Dissolving, Mixing) | Chemical splash goggles and a face shield[5]. | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | Work within a certified chemical fume hood. |
| Running Reactions & Workup | Chemical splash goggles and a face shield. | Chemical-resistant gloves, changed frequently. | Lab coat. | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Disposable coveralls or "bunny suit"[4]. | Required: Air-purifying respirator (APR) with appropriate cartridges[4]. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The risk of serious eye damage (H318) from related isomers means standard safety glasses are insufficient[2]. Chemical splash goggles provide a seal around the eyes, and a face shield offers a secondary barrier against splashes during liquid handling[5].
-
Hand Protection: Nitrile gloves are standard for incidental contact. However, given the skin irritation hazard (H315), gloves should be inspected before use and changed immediately upon contamination. Double-gloving is recommended for handling solutions to provide an extra layer of protection.
-
Body Protection: A standard lab coat protects against minor spills of the solid. When handling liquids, a chemical-resistant apron provides an additional barrier to prevent saturation of clothing. For significant spill response, disposable coveralls are necessary to prevent widespread contamination[4].
-
Respiratory Protection: The potential for respiratory irritation (H335) from airborne dust or aerosols is a primary concern[2]. All operations that could generate dust or vapors must be conducted within a chemical fume hood. An N95 respirator can provide additional protection when handling the solid outside of a fume hood for brief periods, such as during weighing.
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing the solid compound and preparing a stock solution.
Objective: To safely weigh 100 mg of this compound and dissolve it in a solvent.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Spatula
-
Weigh paper or boat
-
Volumetric flask with stopper
-
Beaker for secondary containment
-
Required PPE (as per table above)
Procedure:
-
Preparation and PPE Inspection:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves. Inspect gloves for any signs of degradation or punctures.
-
Gather all necessary equipment and place it inside the fume hood to minimize movement in and out of the controlled area.
-
-
Weighing the Solid Compound:
-
Place a weigh boat on the analytical balance inside the fume hood (or in a ventilated balance enclosure).
-
Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula.
-
Avoid creating airborne dust. If dust is generated, allow it to settle before proceeding.
-
Securely close the primary container immediately after dispensing.
-
-
Preparing the Solution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid, swirling gently.
-
Once dissolved, add solvent to the graduation mark.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Place the volumetric flask in a labeled secondary container (e.g., a beaker).
-
-
Post-Handling Decontamination:
-
Wipe down the spatula, balance, and any surfaces inside the fume hood with a damp cloth or towel to remove any residual powder.
-
Dispose of the weigh boat and any contaminated wipes as solid chemical waste.
-
Remove PPE in the correct order: first gloves, then lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, from initial risk assessment to final waste disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container[2].
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour any amount into the sink.
-
Container Disposal: Empty containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations[2][6].
By adhering to these rigorous protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the protection of their health.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
